Acid-PEG1-bis-PEG3-BCN
Description
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Structure
2D Structure
Properties
Molecular Formula |
C51H81N5O18 |
|---|---|
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45? |
InChI Key |
GUNWFXDIBGHKDR-RQOJCTGOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional and cleavable linker molecule designed for the synthesis of antibody-drug conjugates (ADCs).[1][2] Its unique structure incorporates three key functional components: a carboxylic acid group, a polyethylene glycol (PEG) spacer, and two bicyclo[6.1.0]nonyne (BCN) moieties. This combination of features makes it a valuable tool in the field of bioconjugation, particularly for the development of targeted cancer therapies.
The carboxylic acid end of the linker allows for stable amide bond formation with primary amines, such as those found on the surface of antibodies or other proteins.[3] The PEG chains, consisting of one and three ethylene glycol units, enhance the solubility and biocompatibility of the molecule, while also reducing steric hindrance during conjugation reactions.[4] The two BCN groups are highly reactive partners in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that enables the efficient and specific attachment of azide-containing molecules, such as cytotoxic drugs, without the need for a copper catalyst.[1][5]
Core Properties and Specifications
The physicochemical properties of this compound are critical for its application in the precise construction of ADCs. The following table summarizes the key quantitative data for this linker.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [1] |
| Molecular Weight | 1052.22 g/mol | [1] |
| Exact Mass | 1051.5570 | [1] |
| Purity | >90% | [1][4] |
| Physical Form | Oil | [1][4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO. | [4][6] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [1] |
Mechanism of Action and Application in ADC Synthesis
The primary application of this compound is as a linker in the construction of ADCs. The process involves a two-step conjugation strategy. First, the carboxylic acid group of the linker is activated and reacted with an amine group on a monoclonal antibody (mAb), forming a stable amide bond. Subsequently, the two BCN moieties on the linker are available to react with an azide-modified cytotoxic drug via SPAAC. This results in an ADC where the antibody specifically targets a tumor-associated antigen, delivering the potent drug directly to the cancer cells.
Experimental Protocols
While specific protocols may vary depending on the antibody and drug used, the following provides a general methodology for the conjugation of an antibody with a cytotoxic drug using this compound.
Antibody-Linker Conjugation (Amide Coupling)
-
Antibody Preparation : Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Linker Activation : Activate the carboxylic acid group of this compound using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent (e.g., DMF or DMSO).
-
Conjugation Reaction : Add the activated linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5- to 20-fold molar excess of the linker.
-
Incubation : Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Purification : Remove the excess, unreacted linker and byproducts using a desalting column or tangential flow filtration (TFF).
Drug Conjugation (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)
-
Drug Preparation : Dissolve the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).
-
SPAAC Reaction : Add the azide-modified drug to the purified antibody-linker conjugate. A molar excess of the drug (typically 2- to 5-fold per BCN group) is used to ensure complete reaction.
-
Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Final Purification : Purify the resulting ADC to remove any unreacted drug and other impurities using methods like size-exclusion chromatography (SEC) or TFF.
-
Characterization : Characterize the final ADC to determine the DAR, concentration, purity, and binding affinity.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.org]
An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker molecule. This guide is intended for researchers and professionals in the fields of bioconjugation, drug delivery, and antibody-drug conjugate (ADC) development.
Core Structure and Properties
This compound is a versatile chemical tool designed for the precise construction of complex bioconjugates. Its structure features three key functional components: a carboxylic acid group for amide bond formation, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry. The molecule is built upon a polyethylene glycol (PEG) backbone, which enhances solubility and reduces steric hindrance.
The defining characteristic of this linker is its branched, heterotrifunctional nature, allowing for the attachment of up to three different molecules. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of antibodies. The two BCN groups provide reactive handles for strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. This dual reactivity makes it an ideal candidate for the development of sophisticated ADCs, where an antibody can be linked to two distinct payloads.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [1][2] |
| Molecular Weight | 1052.21 g/mol | [1][2] |
| Appearance | Oil | [2] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO. | [3][4] |
| Storage Conditions | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Should be stored in a dry, dark environment. | [2] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [2] |
Applications in Drug Development
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC.
The heterotrifunctional nature of this compound allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two, with the potential for conjugating two different payloads to a single antibody. This can be advantageous for overcoming drug resistance or for synergistic therapeutic effects.
Conceptual Signaling Pathway of an ADC
The following diagram illustrates the general mechanism of action for an ADC constructed using a linker like this compound. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and releases its cytotoxic payload, ultimately leading to apoptosis.
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving this compound.
General Workflow for ADC Synthesis
The synthesis of an ADC using this compound is a multi-step process. The following diagram outlines a typical experimental workflow.
Caption: Step-by-step workflow for synthesizing an ADC.
Detailed Experimental Protocol: Two-Step Conjugation
This protocol describes the conjugation of this compound to an antibody via its carboxylic acid, followed by the attachment of an azide-containing payload through SPAAC.
Materials:
-
This compound
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized cytotoxic payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction Buffer for SPAAC (e.g., PBS, pH 7.4)
-
Purification columns (e.g., size-exclusion chromatography)
-
DMSO (anhydrous)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).
-
Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to the Antibody
-
Exchange the buffer of the monoclonal antibody to the Activation Buffer (pH 6.0) using a suitable desalting column.
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove the excess linker and byproducts by purifying the antibody-linker conjugate using a size-exclusion chromatography column equilibrated with Reaction Buffer (PBS, pH 7.4).
Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the azide-functionalized cytotoxic payload in DMSO to a stock concentration of 10-20 mM.
-
Add the payload solution to the purified antibody-linker conjugate. A molar excess of the payload (e.g., 5-10 fold per BCN group) is recommended to drive the reaction to completion.
-
Incubate the reaction for 12-24 hours at room temperature or 4°C with gentle mixing. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
Step 4: Purification and Characterization of the ADC
-
Purify the final ADC from excess payload and other reagents using size-exclusion chromatography.
-
Characterize the purified ADC. This should include:
-
Determination of the drug-to-antibody ratio (DAR) by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assessment of purity and aggregation by size-exclusion chromatography (SEC).
-
In vitro cell-based assays to determine the potency and specificity of the ADC.
-
Logical Relationship of Functional Groups
The utility of this compound stems from the orthogonal reactivity of its functional groups. The following diagram illustrates this relationship.
Caption: Orthogonal reactivity of the functional groups.
References
- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
An In-depth Technical Guide to the Synthesis of Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthesis of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This guide outlines a plausible synthetic strategy, experimental protocols for key transformations, and the characterization of the final product.
Introduction
This compound is a sophisticated linker molecule designed for advanced bioconjugation applications. Its structure features two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules. The integrated polyethylene glycol (PEG) chains enhance solubility and provide spatial separation between the conjugated entities. This technical guide proposes a convergent synthetic approach for the preparation of this complex molecule.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a modular assembly from three key building blocks: a central scaffold bearing the carboxylic acid and two reactive arms, and two identical PEGylated BCN moieties. The synthesis would culminate in the coupling of these fragments.
Caption: Retrosynthetic approach for this compound.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process involving the preparation of a PEGylated BCN intermediate followed by its coupling to a central, bifunctional scaffold.
Synthesis of the PEGylated BCN Intermediate
The first phase involves the functionalization of BCN-OH with a PEG linker containing a terminal amine and a protected carboxylic acid.
Caption: Synthesis of the PEGylated BCN intermediate.
Assembly of the Final Molecule
The central scaffold, a diamine with a protected carboxylic acid, is coupled with two equivalents of the activated BCN-PEG3-COOH intermediate. Subsequent deprotection of the carboxylic acid yields the final product.
Caption: Final assembly and deprotection steps.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound.
Activation of BCN-OH
Objective: To activate the hydroxyl group of BCN-OH for subsequent coupling with an amine.
Materials:
-
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve BCN-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the activated BCN-pNP carbonate.
Synthesis of BCN-PEG3-COOH Intermediate
Objective: To couple the activated BCN with an amino-PEG-acid linker.
Materials:
-
Activated BCN-pNP carbonate
-
H₂N-PEG₃-COOH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve H₂N-PEG₃-COOH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Add a solution of activated BCN-pNP carbonate (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to obtain BCN-PEG₃-COOH.
Final Assembly and Deprotection
Objective: To couple the BCN-PEG3-COOH intermediate to the central scaffold and deprotect the terminal carboxylic acid.
Materials:
-
BCN-PEG₃-COOH
-
A suitable diamine central scaffold with a protected carboxylic acid (e.g., Boc-NH-PEG₁-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Activation of BCN-PEG₃-COOH: Dissolve BCN-PEG₃-COOH (2.2 eq) in anhydrous DCM. Add NHS (2.2 eq) and EDC (2.2 eq). Stir at room temperature for 4 hours to form the NHS ester.
-
Coupling: In a separate flask, dissolve the diamine central scaffold (1.0 eq) in anhydrous DCM. Add the activated BCN-PEG₃-NHS ester solution dropwise. Add DIPEA (2.5 eq) and stir at room temperature for 24-48 hours.
-
Purification of Protected Intermediate: Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the protected this compound.
-
Deprotection: Dissolve the purified, protected intermediate in a solution of TFA in DCM (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent and TFA under reduced pressure (co-evaporate with toluene if necessary). Purify the final product by reverse-phase HPLC to obtain this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Peaks corresponding to the BCN, PEG, and acid functionalities. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. | |
| Purity | HPLC/UPLC | >95% purity with a single major peak. |
| Appearance | Visual Inspection | A colorless to pale yellow oil or solid. |
| Solubility | - | Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[1] |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅₁H₈₁N₅O₁₈ |
| Molecular Weight | 1052.21 g/mol [1] |
| Exact Mass | 1051.5570 |
Applications in Bioconjugation
This compound is a versatile linker for creating complex bioconjugates. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on proteins, such as lysine residues. The two BCN groups can then undergo SPAAC reactions with azide-modified molecules, such as toxins, imaging agents, or other biomolecules.
Caption: Workflow for dual-payload ADC synthesis.
Conclusion
The synthesis of this compound is a complex but achievable process for researchers with expertise in organic synthesis. The modular approach presented in this guide allows for the systematic construction of this valuable heterotrifunctional linker. The final product's unique architecture enables the development of next-generation bioconjugates with enhanced properties and functionalities, driving innovation in targeted therapeutics and diagnostics.
References
An In-Depth Technical Guide to Acid-PEG1-bis-PEG3-BCN for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker at the forefront of bioconjugation and drug delivery research. Its unique architecture, featuring a carboxylic acid for traditional amide coupling and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry, enables the precise and efficient assembly of complex biomolecular constructs. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, with a particular focus on the development of next-generation antibody-drug conjugates (ADCs).
The core of this linker's functionality lies in the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts. This biocompatibility is a significant advantage in the development of therapeutics. The inclusion of two BCN groups allows for the attachment of two separate azide-functionalized molecules, opening avenues for creating dual-payload ADCs, targeted imaging agents, and other multi-functional biologics. The polyethylene glycol (PEG) spacers enhance solubility, reduce aggregation, and minimize steric hindrance, further improving the linker's utility in complex biological systems.
Core Properties and Specifications
This compound is a valuable tool for researchers developing complex bioconjugates. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅₁H₈₁N₅O₁₈ | [1] |
| Molecular Weight | 1052.22 g/mol | [1] |
| Exact Mass | 1051.5570 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |
Reaction Kinetics in Copper-Free Click Chemistry
Research on a DBCO-PEG₅-trastuzumab conjugate demonstrated that the PEG linker enhances the reaction rate by approximately 31% compared to a non-PEGylated equivalent.[3] This is attributed to the PEG spacer increasing the distance between the antibody and the reactive group, which minimizes steric hindrance and improves solubility.[3] The study also highlighted the influence of buffer composition and pH on the reaction kinetics, with HEPES buffer at pH 7 generally yielding higher rate constants than PBS.[3] Table 2 summarizes kinetic data from this study, which can be used as a proxy to estimate the performance of BCN-PEG linkers.
| Reactants | Buffer (pH 7) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.18 |
| DBCO-PEG₅-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.23 |
| DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.24 |
| DBCO-PEG₅-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.37 |
Data extracted from a study on DBCO-PEGylated antibodies, serving as a reference for the expected kinetic behavior of BCN-PEG linkers.[3]
Experimental Protocols
The use of this compound in bioconjugation, particularly for the synthesis of a dual-payload ADC, involves a multi-step process. The following protocols provide a detailed methodology for each key stage.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Antibody
This protocol describes the activation of the carboxylic acid moiety on this compound using EDC and Sulfo-NHS, followed by conjugation to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
This compound
-
Antibody (in a suitable buffer, e.g., PBS at pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly.[4]
-
-
Antibody Preparation:
-
Exchange the antibody into Coupling Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).
-
Adjust the antibody concentration to 2-5 mg/mL in cold Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound (from the stock solution) with a 1.5-fold molar excess of both EDC and Sulfo-NHS relative to the linker.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[4]
-
-
Conjugation to the Antibody:
-
Add the activated linker solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove excess linker and byproducts by purifying the antibody conjugate using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Dual Payload Attachment
This protocol outlines the sequential or simultaneous attachment of two different azide-functionalized payloads to the BCN-modified antibody.
Materials:
-
BCN-functionalized antibody (from Protocol 1)
-
Azide-functionalized Payload 1 (in a compatible solvent, e.g., DMSO)
-
Azide-functionalized Payload 2 (in a compatible solvent, e.g., DMSO)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Payload Preparation:
-
Prepare stock solutions of Azide-Payload 1 and Azide-Payload 2 in DMSO. The concentration will depend on the payload's solubility and the desired molar excess.
-
-
SPAAC Reaction:
-
To the BCN-functionalized antibody in Reaction Buffer, add a 5-10 fold molar excess of Azide-Payload 1.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction can be monitored by LC-MS to determine the optimal reaction time.
-
After the first conjugation is complete (as determined by characterization), add a 5-10 fold molar excess of Azide-Payload 2.
-
Incubate for another 4-12 hours under the same conditions.
-
Note: For simultaneous conjugation, both payloads can be added at the same time. This may be suitable if the payloads have similar reactivity and no specific order of addition is required.
-
-
Purification:
-
Purify the dual-payload ADC to remove unreacted payloads and any reaction byproducts. This is typically achieved using SEC or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Characterize the final dual-payload ADC to confirm the attachment of both payloads and to determine the final drug-to-antibody ratio (DAR). Techniques include HIC, LC-MS, and UV-Vis spectroscopy.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Dual-Payload ADC Synthesis
The following diagram illustrates the key steps in the synthesis of a dual-payload ADC using this compound.
Caption: Workflow for synthesizing a dual-payload ADC.
Proposed Mechanism of Action for a Dual-Payload ADC
This diagram illustrates the proposed mechanism of action for a dual-payload ADC designed to overcome drug resistance by targeting two distinct cellular pathways.
Caption: Dual-payload ADC mechanism of action.
Conclusion
This compound is a sophisticated and versatile tool for the construction of advanced bioconjugates. Its heterotrifunctional nature, combined with the biocompatibility of copper-free click chemistry, makes it particularly well-suited for the development of next-generation therapeutics like dual-payload ADCs. By providing two points of attachment for azide-modified molecules, this linker enables researchers to design and synthesize complex constructs with enhanced therapeutic potential. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for scientists and drug development professionals to harness the full potential of this innovative chemical linker. As the field of bioconjugation continues to evolve, the demand for such precisely engineered linkers will undoubtedly grow, paving the way for new and more effective treatments for a wide range of diseases.
References
The Strategic Role of the PEG Linker in Acid-PEG1-bis-PEG3-BCN for Advanced Antibody-Drug Conjugates
For Immediate Release
This technical guide provides an in-depth analysis of the Acid-PEG1-bis-PEG3-BCN linker, a heterotrifunctional molecule designed for the development of next-generation antibody-drug conjugates (ADCs). The guide will be of interest to researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the core functions of its polyethylene glycol (PEG) linker components, its chemical properties, and its application in bioconjugation strategies.
Introduction to this compound
This compound is a sophisticated ADC linker characterized by its heterotrifunctional nature. It incorporates a carboxylic acid group for amide bond formation, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2][3] The presence of discrete PEG units (PEG1 and PEG3) within its backbone is a key design feature that imparts several beneficial properties to the final ADC construct. This linker is categorized as cleavable and contains a total of four PEG units.[1]
Core Function of the PEG Linker
The integration of PEG chains into ADC linkers is a widely adopted strategy to enhance the overall performance and therapeutic index of the conjugate.[][5] The PEG components of this compound serve several critical functions:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate in aqueous environments. The hydrophilic nature of the PEG linker counteracts this hydrophobicity, improving the solubility and overall biophysical stability of the ADC.[][6] This helps to prevent aggregation-induced loss of efficacy and potential immunogenicity.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is known to increase the hydrodynamic volume of the resulting conjugate. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the ADC in the bloodstream.[][7] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially leading to improved therapeutic outcomes. Studies on ADCs with branched or pendant PEG linkers have shown slower clearance rates compared to those with linear PEG linkers.[7]
-
Steric Hindrance and Shielding: The flexible PEG chains can create a "shield" around the payload, minimizing non-specific interactions with other biomolecules and reducing uptake by the reticuloendothelial system.[6] This shielding effect can also decrease the immunogenicity of the ADC.[]
-
Controlled Drug Release: While the primary cleavage site of the this compound linker is not explicitly defined in the available literature, the PEG components can influence the accessibility of the cleavable moiety to enzymatic or chemical triggers within the target cell, thereby modulating the drug release profile.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [3] |
| Molecular Weight | 1052.22 g/mol | [3] |
| Solubility | 10 mM in DMSO | Immunomart |
Experimental Protocols
While a specific, validated protocol for this compound is not available, a general workflow for its use in the synthesis of a dual-payload ADC can be inferred from its structure and general bioconjugation principles.
General Workflow for Dual-Payload ADC Synthesis
This conceptual workflow outlines the steps for conjugating two different azide-modified payloads to an antibody that has been functionalized with this compound.
Detailed Methodologies
Step 1: Activation of Carboxylic Acid
The carboxylic acid moiety of this compound must first be activated to facilitate reaction with primary amines (e.g., lysine residues) on the antibody. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.
Step 2: Antibody-Linker Conjugation
The activated linker is then reacted with the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). The stoichiometry of the reaction should be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
Step 3: Payload Conjugation via SPAAC
The two distinct azide-functionalized payloads are sequentially or simultaneously reacted with the BCN groups on the antibody-linker conjugate. The SPAAC reaction proceeds under mild, biocompatible conditions without the need for a copper catalyst.[8] The reaction is typically carried out in an aqueous buffer at room temperature.[8]
Step 4: Purification and Characterization
The resulting dual-payload ADC is purified to remove unconjugated linkers, payloads, and antibodies. Common purification techniques include size-exclusion chromatography (SEC). The purified ADC is then characterized to determine the DAR, aggregation levels, and payload distribution, using methods such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and UV-Vis spectroscopy.[9]
Logical Relationship of Molecular Components
The structure of this compound is designed for a specific sequence of conjugation events, as illustrated in the diagram below.
Signaling Pathway Context
ADCs developed using this linker would be applicable in various targeted cancer therapies. The general mechanism of action involves the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the payload is released from the linker, leading to cell death. The dual-payload capability of this linker allows for the delivery of two different cytotoxic agents, which could potentially overcome drug resistance and enhance therapeutic efficacy by targeting multiple cellular pathways simultaneously.[10][11]
Conclusion
The this compound linker represents a sophisticated tool for the construction of advanced ADCs. The integral PEG components are crucial for enhancing the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Its heterotrifunctional nature enables the site-specific conjugation of two distinct payloads, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance in targeted cancer therapy. Further research is warranted to fully characterize the in vitro and in vivo performance of ADCs constructed with this specific linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medkoo.com [medkoo.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [acs.figshare.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ysciei.com [ysciei.com]
- 11. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Heterotrifunctional Linker: Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics is continually advancing, with antibody-drug conjugates (ADCs) representing a significant modality in precision medicine. Central to the design and efficacy of next-generation ADCs is the linker technology that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the Acid-PEG1-bis-PEG3-BCN heterotrifunctional linker, a sophisticated tool for the development of complex bioconjugates.
Introduction to this compound
This compound is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the construction of antibody-drug conjugates with dual payloads.[1][2] Its unique architecture comprises three key functional elements:
-
A Carboxylic Acid (-COOH) Group: This terminal group provides a reactive handle for stable amide bond formation with primary amines, such as the lysine residues on an antibody or other amine-functionalized biomolecules.[3][4]
-
Two Bicyclo[6.1.0]nonyne (BCN) Moieties: These strained alkyne groups are poised for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[1][5] The presence of two BCN groups allows for the attachment of two separate azide-containing molecules, such as different cytotoxic payloads.[1][2]
-
Polyethylene Glycol (PEG) Spacers (PEG1 and PEG3): The integrated PEG chains (one short PEG1 unit and two longer PEG3 units) enhance the linker's hydrophilicity. This increased water solubility helps to mitigate aggregation of the final conjugate and can improve its pharmacokinetic properties.[6][7]
This trifunctional nature enables a sequential and controlled conjugation strategy, allowing for the precise attachment of a biomolecule and two distinct payloads.
Quantitative Data
The following table summarizes the key quantitative data for the this compound linker.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [8] |
| Molecular Weight | 1052.21 g/mol | [8] |
| Exact Mass | 1051.5570 | [9] |
| Solubility | Soluble in DMSO | [10] |
| Storage Conditions | -20°C for long-term storage | [9] |
Experimental Protocols
The use of this compound in constructing a dual-payload ADC involves a series of well-defined steps. The following protocols are generalized methodologies based on established bioconjugation techniques.[3][5][11]
Amide Coupling of the Linker to an Antibody
This protocol describes the conjugation of the linker's carboxylic acid group to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: Ensure the mAb is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.
-
Linker Activation:
-
Dissolve the this compound linker, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated linker solution to the mAb solution. The molar excess of the linker over the mAb will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated linker.
-
Purification: Purify the mAb-linker conjugate using SEC or TFF to remove excess linker and other reagents.
-
Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SEC to determine the linker-to-antibody ratio.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Payload Attachment
This protocol outlines the conjugation of two different azide-functionalized payloads to the BCN groups on the mAb-linker conjugate.
Materials:
-
mAb-linker conjugate from the previous step
-
Azide-functionalized payload 1
-
Azide-functionalized payload 2
-
Co-solvent (e.g., DMSO or DMF) if payloads have limited aqueous solubility
-
Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))
Procedure:
-
Payload Preparation: Dissolve the azide-functionalized payloads in a minimal amount of a water-miscible co-solvent.
-
Sequential Conjugation (recommended):
-
Add the first azide-payload to the mAb-linker conjugate solution. The molar excess should be optimized.
-
Incubate for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.
-
Once the first conjugation is complete, the intermediate can be purified or the second azide-payload can be added directly.
-
Add the second azide-payload and incubate for another 4-12 hours under the same conditions.
-
-
Purification: Purify the final dual-payload ADC using an appropriate chromatography method to remove unreacted payloads and co-solvent.
-
Characterization: The final ADC should be thoroughly characterized to determine the final DAR for each payload, the overall DAR, aggregation levels, and in vitro potency.
Visualizations
Logical Workflow for Dual-Payload ADC Synthesis
The following diagram illustrates the sequential steps involved in the synthesis of a dual-payload ADC using the this compound linker.
References
- 1. adcreview.com [adcreview.com]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN for Dual-Payload Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The evolution of ADC technology has led to the development of dual-payload ADCs, which aim to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity by delivering two distinct drug molecules to the target cell.[1] A critical component in the design of such sophisticated bio-therapeutics is the linker molecule that connects the antibody to the payloads. This guide provides a detailed technical overview of a specific heterotrifunctional linker, Acid-PEG1-bis-PEG3-BCN , for the construction of dual-payload ADCs.
This linker possesses a carboxylic acid group for stable amide bond formation with an antibody, and two bicyclononyne (BCN) moieties that enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the attachment of two distinct azide-modified payloads. The integrated polyethylene glycol (PEG) chains enhance the solubility and pharmacokinetic properties of the resulting ADC.
Core Concepts
Dual-Payload ADC Strategy
The rationale behind dual-payload ADCs is to deliver a combination of therapeutic agents with different mechanisms of action to the same target cell. This can lead to synergistic or additive anti-tumor effects and can circumvent resistance mechanisms that may arise against a single payload.[1] The this compound linker is designed to facilitate the precise, site-specific conjugation of two different payloads, allowing for controlled drug-to-antibody ratios (DAR) for each payload.
The Role of the Linker Components
-
Carboxylic Acid: This functional group allows for covalent attachment to the antibody, typically via amide bond formation with lysine residues or other engineered sites.
-
bis-BCN: The two bicyclononyne groups are strained alkynes that react efficiently and specifically with azide-functionalized molecules through SPAAC. This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with biological functional groups, and proceeds without the need for a cytotoxic copper catalyst.
-
PEG Chains: The PEG1 and PEG3 units are hydrophilic spacers that can improve the solubility and stability of the ADC, reduce aggregation, and potentially prolong its circulation half-life.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of a dual-payload ADC using the this compound linker. These are based on established procedures for the construction of complex ADCs.
1. Antibody Modification and Linker Conjugation
-
Objective: To conjugate the this compound linker to a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Activate the carboxylic acid group of the this compound linker by reacting it with NHS and EDC in DMF to form an NHS ester.
-
Add the activated linker to the antibody solution at a specific molar ratio to control the degree of labeling.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 2-4 hours).
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.
-
Characterize the conjugate by UV-Vis spectroscopy to determine protein concentration and by mass spectrometry to confirm linker attachment.
-
2. Dual-Payload Attachment via SPAAC
-
Objective: To sequentially or simultaneously attach two different azide-modified payloads to the BCN groups of the antibody-linker conjugate.
-
Materials:
-
Antibody-linker conjugate from the previous step
-
Azide-modified payload 1 (e.g., Azido-PEG-MMAE)
-
Azide-modified payload 2 (e.g., Azido-PEG-PBD)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., hydrophobic interaction chromatography - HIC)
-
-
Procedure:
-
Dissolve the azide-modified payloads in a suitable solvent (e.g., DMSO).
-
Add the first azide-modified payload to the antibody-linker conjugate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 4-16 hours).
-
After the first conjugation, the second azide-modified payload can be added to the same reaction mixture for a subsequent incubation period.
-
Purify the final dual-payload ADC using HIC to separate species with different drug-to-antibody ratios.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
3. Characterization of the Dual-Payload ADC
-
Objective: To determine the critical quality attributes of the final ADC.
-
Methods:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.[2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and integrity of the ADC and to determine the average DAR.[2][4][5][6]
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation.
-
In vitro Cytotoxicity Assays: To evaluate the potency of the dual-payload ADC on target cancer cell lines.[7][8]
-
Data Presentation
The following tables summarize hypothetical quantitative data for a dual-payload ADC constructed with the this compound linker.
Table 1: Characterization of a Dual-Payload ADC
| Parameter | Value | Method |
| Average DAR (Payload 1) | 2.1 | HIC / LC-MS |
| Average DAR (Payload 2) | 1.9 | HIC / LC-MS |
| Total Average DAR | 4.0 | HIC / LC-MS |
| Purity | >95% | SEC-HPLC |
| Monomer Content | >98% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | ADC Construct | IC50 (nM) |
| HER2+ (SK-BR-3) | Dual-Payload ADC | 0.5 |
| HER2+ (SK-BR-3) | Single-Payload ADC (Payload 1) | 2.1 |
| HER2+ (SK-BR-3) | Single-Payload ADC (Payload 2) | 1.5 |
| HER2- (MCF-7) | Dual-Payload ADC | >100 |
Visualizations
Diagram 1: Structure of this compound Linker
Caption: Molecular structure of the this compound linker.
Diagram 2: Experimental Workflow for Dual-Payload ADC Synthesis
Caption: Workflow for the synthesis and purification of a dual-payload ADC.
Diagram 3: Signaling Pathway of a Hypothetical Dual-Payload ADC
Caption: Mechanism of action for a dual-payload ADC.
Conclusion
The this compound linker represents a sophisticated and enabling technology for the development of next-generation, dual-payload ADCs. Its design allows for the site-specific and controlled attachment of two distinct payloads through bio-orthogonal click chemistry, while the integrated PEG chains can confer favorable biopharmaceutical properties. The ability to create homogeneous dual-payload ADCs with defined DARs is a significant advantage for optimizing therapeutic efficacy and safety. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers and drug developers to explore the potential of this and similar linkers in creating novel and more effective cancer therapies.
References
- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. A critical component of ADC construction is the linker that connects the antibody to the cytotoxic payload. The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic properties of the ADC. This document provides detailed application notes and protocols for the use of Acid-PEG1-bis-PEG3-BCN, a novel heterotrifunctional linker designed for advanced antibody conjugation.
This compound is a versatile linker featuring a carboxylic acid group for covalent attachment to antibodies and two bicyclo[6.1.0]nonyne (BCN) moieties for subsequent conjugation of azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This copper-free click chemistry reaction is bioorthogonal, proceeding with high efficiency and specificity under mild, physiological conditions, thus preserving the integrity and function of the antibody.[3][] The branched structure with two BCN groups allows for the attachment of two payload molecules per linker, enabling the synthesis of ADCs with a potentially higher drug-to-antibody ratio (DAR). The hydrophilic polyethylene glycol (PEG) spacers (PEG1 and PEG3) enhance the solubility of the linker and the resulting ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[1]
These application notes provide a two-stage protocol for the conjugation of an antibody with an azide-modified payload using the this compound linker. The first stage involves the activation of the linker's carboxylic acid and its conjugation to primary amines (e.g., lysine residues) on the antibody surface. The second stage is the SPAAC reaction between the BCN-modified antibody and an azide-functionalized payload.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Purpose |
| This compound | Various | Heterotrifunctional Linker |
| Monoclonal Antibody (mAb) | User-defined | Targeting Moiety |
| Azide-modified Payload | User-defined | Therapeutic or Imaging Agent |
| N-Hydroxysuccinimide (NHS) | Standard Chemical Supplier | Carboxylic Acid Activator |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Standard Chemical Supplier | Carboxylic Acid Activator |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Linker and Payload |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Invitrogen | Reaction and Storage Buffer |
| Borate Buffer, pH 8.5 | User-prepared | Amide Coupling Reaction Buffer |
| Zeba™ Spin Desalting Columns (or equivalent) | Thermo Fisher Scientific | Buffer Exchange and Purification |
| Amicon® Ultra Centrifugal Filter Units (or equivalent) | MilliporeSigma | Concentration and Purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience, Agilent | ADC Purification and Analysis |
| Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Waters, Thermo Fisher, Sciex | ADC Characterization |
Experimental Protocols
Stage 1: Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to the antibody via amide bond formation. The carboxylic acid on the linker is first activated to an NHS ester, which then reacts with primary amines on the antibody.[]
1.1. Preparation of Reagents:
-
Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.
-
Activation Reagents: Prepare fresh stock solutions of NHS and EDC in anhydrous DMSO or water at a concentration of 100 mM.
1.2. Activation of this compound Linker:
-
In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions.
-
A recommended starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated linker.
1.3. Conjugation to the Antibody:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding an appropriate volume of borate buffer, pH 8.5. This pH is optimal for the reaction between NHS esters and primary amines.[]
-
Add the freshly prepared NHS-activated linker solution to the antibody solution. The molar excess of the linker over the antibody will influence the number of linkers attached per antibody. A starting range of 5 to 20 molar equivalents is recommended.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
1.4. Purification of the BCN-Modified Antibody:
-
Remove the excess, unreacted linker and byproducts by buffer exchange into PBS, pH 7.4. This can be achieved using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through tangential flow filtration (TFF).[]
-
Concentrate the purified BCN-modified antibody using a centrifugal filter unit with a molecular weight cutoff appropriate for the antibody (e.g., 50 kDa).
-
Determine the concentration of the modified antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Stage 2: Conjugation of Azide-Payload via SPAAC
This protocol details the reaction between the BCN-modified antibody and an azide-functionalized payload.
2.1. Preparation of Reagents:
-
BCN-Modified Antibody: Use the purified antibody from Stage 1.
-
Azide-Payload Stock Solution: Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO) to a concentration of 10-50 mM.
2.2. SPAAC Reaction:
-
Add the azide-payload stock solution to the BCN-modified antibody solution. A molar excess of the azide-payload over the BCN groups on the antibody is recommended to drive the reaction to completion. A starting point is a 2 to 5-fold molar excess of the payload per BCN group.
-
The final concentration of any organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 4-16 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.
2.3. Purification of the Final Antibody-Drug Conjugate (ADC):
-
Remove the excess azide-payload and any remaining organic solvent using a desalting column, TFF, or dialysis.[]
-
For a more homogenous ADC product, further purification can be performed using chromatography techniques such as Size Exclusion Chromatography (SEC) to remove aggregates or Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios.[8][9]
-
The final ADC should be stored in a suitable buffer (e.g., PBS) at 2-8°C or frozen at -80°C for long-term storage, depending on the stability of the payload and antibody.
Quantitative Data and Optimization
The following tables provide recommended starting parameters for the conjugation reactions. These should be optimized for each specific antibody and payload combination.
Table 1: Recommended Parameters for Stage 1 - Antibody Modification
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This ratio will directly impact the average number of linkers per antibody. Start with a lower ratio and increase as needed. |
| EDC:Linker Molar Ratio | 1.2:1 to 2:1 | A slight excess of EDC ensures efficient activation of the carboxylic acid. |
| NHS:Linker Molar Ratio | 1.2:1 to 2:1 | A slight excess of NHS stabilizes the activated intermediate. |
| Reaction pH | 8.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 1 - 2 hours | Longer times may lead to hydrolysis of the NHS ester. |
| Reaction Temperature | Room Temperature (20-25°C) |
Table 2: Recommended Parameters for Stage 2 - SPAAC Reaction
| Parameter | Recommended Range | Notes |
| Azide-Payload:BCN Molar Ratio | 2:1 to 5:1 | A molar excess of the payload drives the reaction towards completion. The number of BCN groups is estimated from the previous step. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Minimize to maintain antibody stability. |
| Reaction Time | 4 - 16 hours | Can be optimized by monitoring the reaction progress. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may be required for sensitive payloads or antibodies. |
Characterization of the Antibody-Drug Conjugate
The final ADC should be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is a key parameter. It can be determined by:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated payloads. The average DAR is calculated from the peak areas of the different species.[][11]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of payloads, allowing for a precise DAR calculation.[12]
-
UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody, the DAR can be estimated using the Beer-Lambert law.[13]
-
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments in the final ADC product.
-
In Vitro Potency: The biological activity of the ADC should be confirmed through relevant cell-based assays.
Visualizations
Signaling Pathway and Chemical Reactions
Caption: Chemical reactions in the two-stage antibody conjugation process.
Experimental Workflow
Caption: Overall experimental workflow for ADC synthesis and characterization.
References
- 1. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medkoo.com [medkoo.com]
- 3. vectorlabs.com [vectorlabs.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Application Notes and Protocols for Acid-PEG1-bis-PEG3-BCN in ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional and cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). This linker is designed for advanced ADC development, leveraging the power of strain-promoted alkyne-azide cycloaddition (SPAAC) for efficient and specific bioconjugation.
Introduction to this compound
This compound is a valuable tool in the field of bioconjugation, particularly for the construction of ADCs.[1][2][3] It is a cleavable linker containing four polyethylene glycol (PEG) units, which enhances solubility and reduces aggregation of the final ADC product.[4][5][6]
Structurally, this linker possesses three key functional groups:
-
A Carboxylic Acid (-COOH): This group allows for the covalent attachment to amine-containing molecules, such as lysine residues on an antibody or an amine-functionalized payload, through the formation of a stable amide bond.[4][7][8]
-
Two Bicyclo[6.1.0]nonyne (BCN) Moieties: These strained alkyne groups are highly reactive towards azide-functionalized molecules via SPAAC.[1][4][5][7] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for working with sensitive biological molecules like antibodies.[][10][11][12]
The heterotrifunctional nature of this linker allows for flexible conjugation strategies, such as the attachment of two payload molecules to a single point on the antibody, potentially increasing the drug-to-antibody ratio (DAR).
Principle of ADC Synthesis using this compound
The synthesis of an ADC using this linker typically involves a two-step process. First, the carboxylic acid on the linker is activated and reacted with an amine group on either the antibody or the payload. Subsequently, the BCN groups on the linker are reacted with an azide-modified counterpart (payload or antibody, respectively) via SPAAC.
Below is a diagram illustrating the general workflow for ADC synthesis using this compound.
Caption: General workflow for ADC synthesis using this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Materials and Reagents
-
Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4
-
This compound
-
Azide-modified payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffers (e.g., PBS, borate buffer)
-
Quenching reagents (e.g., hydroxylamine, Tris buffer)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, SDS-PAGE equipment)
Protocol 1: Antibody-Linker Conjugation (Amide Coupling)
This protocol describes the conjugation of the linker to the antibody's lysine residues.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Activation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water. A 1.5 to 2-fold molar excess of EDC/NHS over the linker is recommended.
-
Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. A molar ratio of 5-20 equivalents of linker to one equivalent of antibody is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by SEC using a desalting column equilibrated with PBS.
-
Collect the fractions containing the antibody-linker conjugate, identified by UV absorbance at 280 nm.
-
-
Characterization (Optional Intermediate Step):
-
Determine the average number of linkers per antibody by Mass Spectrometry (MS).
-
Protocol 2: Payload Conjugation (SPAAC Reaction)
This protocol details the attachment of the azide-modified payload to the BCN-functionalized antibody.
-
Payload Preparation: Dissolve the azide-modified payload in DMSO to a stock concentration of 10-50 mM.
-
SPAAC Reaction:
-
To the purified antibody-linker conjugate solution, add the azide-payload solution. A 1.5 to 5-fold molar excess of the payload per BCN group on the antibody is recommended.
-
Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by HIC-HPLC.
-
-
Purification of the ADC:
-
Purify the ADC from excess payload and other impurities using SEC or HIC. HIC is particularly useful for separating ADCs with different DARs.
-
The choice of purification method will depend on the physicochemical properties of the payload and the resulting ADC.
-
Characterization of the Final ADC
Thorough characterization is crucial to ensure the quality and consistency of the synthesized ADC.
-
Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.
-
Mass Spectrometry (MS): Deconvoluted mass spectra of the intact or deglycosylated ADC can provide a precise determination of the DAR and the distribution of different drug-loaded species.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the quantification of each species.
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC and confirm the covalent attachment of the payload.
-
-
In Vitro Cell-Based Assays:
-
Cytotoxicity Assays: The potency of the ADC can be evaluated using in vitro cytotoxicity assays on target and non-target cell lines.
-
Binding Assays: The binding affinity of the ADC to its target antigen can be assessed by ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's binding capability.
-
Quantitative Data Summary
The following tables provide representative data that can be obtained during ADC synthesis and characterization. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.
Table 1: Reaction Conditions and Efficiency
| Parameter | Typical Range | Purpose |
| Amide Coupling | ||
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | To control the number of linkers attached to the antibody. |
| Reaction Time | 2 - 4 hours | To ensure sufficient reaction completion. |
| Reaction Temperature | 4°C or Room Temperature | To balance reaction rate and antibody stability. |
| SPAAC Reaction | ||
| Payload:BCN Molar Ratio | 1.5:1 to 5:1 | To drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | To allow for efficient cycloaddition. |
| Reaction Temperature | Room Temperature or 37°C | To optimize reaction kinetics. |
Table 2: ADC Characterization Data
| Parameter | Typical Value/Range | Method of Determination |
| Average DAR | 2 - 8 | MS, UV-Vis, HIC |
| Monomer Purity | > 95% | SEC |
| Aggregates | < 5% | SEC |
| In Vitro Potency (IC50) | nM to pM range | Cytotoxicity Assay |
| Antigen Binding (KD) | Similar to unmodified Ab | ELISA, SPR, Flow Cytometry |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Linker Incorporation | - Inefficient activation of the carboxylic acid.- Inaccessible lysine residues on the antibody. | - Use fresh EDC/NHS solutions.- Increase the linker:antibody molar ratio.- Optimize reaction pH (7.5-8.5). |
| Low Payload Conjugation (Low DAR) | - Incomplete SPAAC reaction.- Steric hindrance.- Inaccurate quantification of BCN groups. | - Increase payload:BCN ratio.- Increase reaction time and/or temperature.- Use MS to confirm the number of linkers per antibody. |
| High Levels of Aggregation | - Hydrophobic payload.- High DAR.- Suboptimal buffer conditions. | - Optimize the purification process (e.g., use HIC).- Reduce the linker:antibody ratio to target a lower DAR.- Screen different buffer formulations. |
| Loss of Antibody Binding | - Conjugation at or near the antigen-binding site. | - Consider site-specific conjugation methods if random lysine conjugation is problematic. |
Logical Relationships in ADC Development
The following diagram illustrates the interconnected factors that need to be considered for successful ADC development.
Caption: Interdependencies in Antibody-Drug Conjugate development.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to generate novel and potent antibody-drug conjugates for a wide range of therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 4. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. medkoo.com [medkoo.com]
- 8. endo-BCN-PEG3-acid, CAS 1807501-82-1 | AxisPharm [axispharm.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[1] Acid-PEG1-bis-PEG3-BCN is a novel heterotrifunctional linker designed to leverage the power of SPAAC for the creation of advanced bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads.[2][3][4] This molecule features a carboxylic acid for initial conjugation to an amine-containing biomolecule, and two bicyclo[6.1.0]nonyne (BCN) moieties for subsequent, sequential or simultaneous, SPAAC reactions with azide-functionalized molecules.[5][6] The integrated polyethylene glycol (PEG) spacers enhance aqueous solubility and minimize steric hindrance, making it an ideal tool for drug development and proteomics research.[7]
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [6] |
| Molecular Weight | 1052.22 g/mol | [6] |
| Appearance | Oil | [6] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacers enhance solubility in aqueous buffers. | [3][8] |
| Storage | Store at -20°C for long-term stability. Can be shipped at ambient temperature. | [6] |
Applications
The unique trifunctional nature of this compound opens up a wide range of applications in bioconjugation and drug delivery.
-
Development of Dual-Payload Antibody-Drug Conjugates (ADCs): This linker allows for the site-specific conjugation of two different therapeutic agents to a single antibody, potentially leading to synergistic effects and overcoming drug resistance.[9]
-
Multifunctional Imaging Probes: Fluorescent dyes, quenching molecules, or targeting ligands can be attached to a single biomolecule for advanced imaging applications such as Förster Resonance Energy Transfer (FRET) studies.
-
Targeted Drug Delivery Systems: The linker can be used to attach both a targeting moiety and a therapeutic agent to a nanoparticle or other drug delivery vehicle.
-
Fundamental Proteomics Research: It enables the dual labeling of proteins for studying protein-protein interactions, protein localization, and dynamics.
Experimental Protocols
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Antibody)
This protocol describes the initial step of conjugating the this compound linker to a biomolecule containing primary amines, such as the lysine residues of an antibody.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Ensure the biomolecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Biomolecule:
-
Add the activated this compound (now an NHS ester) to the biomolecule solution. The molar excess of the linker will depend on the desired degree of labeling and should be optimized for each specific application (a starting point is a 5-20 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or biomolecule has a suitable chromophore.
-
Protocol 2: Sequential Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the steps for conjugating two different azide-containing molecules to the BCN-functionalized biomolecule from Protocol 1.
Materials:
-
BCN-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule 1 (Payload 1)
-
Azide-containing molecule 2 (Payload 2)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC), affinity chromatography)
Procedure:
-
First SPAAC Reaction:
-
Dissolve Azide-containing molecule 1 in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10-50 mM.
-
Add a 2-10 fold molar excess of Azide-containing molecule 1 to the BCN-functionalized biomolecule in the reaction buffer.
-
Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the reactivity of the specific azide.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification (Optional but Recommended):
-
After the first SPAAC reaction is complete, it is advisable to purify the singly conjugated biomolecule to remove excess Azide-containing molecule 1. This can be achieved using SEC or another suitable chromatography method.
-
-
Second SPAAC Reaction:
-
Dissolve Azide-containing molecule 2 in a compatible solvent to a stock concentration of 10-50 mM.
-
Add a 2-10 fold molar excess of Azide-containing molecule 2 to the singly conjugated biomolecule.
-
Incubate the reaction for 2-12 hours at room temperature or 37°C.
-
Monitor the reaction for the formation of the dual-labeled conjugate.
-
-
Final Purification:
-
Purify the final dual-labeled bioconjugate from excess reagents and unconjugated molecules using a suitable purification method (e.g., SEC, affinity chromatography).
-
-
Characterization:
-
Characterize the final product to confirm the successful conjugation of both payloads. Techniques can include mass spectrometry, HPLC, and functional assays.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 1052.22 |
| Purity | >95% (typical) |
| Storage Temperature | -20°C |
| Shipping Temperature | Ambient |
Table 2: Representative Reaction Parameters for SPAAC with BCN
| Parameter | Recommended Range | Notes |
| Second-Order Rate Constant (k₂) | 0.1 - 0.3 M⁻¹s⁻¹ (with benzyl azide) | Rate can vary depending on the steric and electronic properties of the azide. |
| Reactant Concentration | 10 µM - 1 mM | Higher concentrations lead to faster reaction rates. |
| Molar Ratio (BCN:Azide) | 1:1 to 1:10 | An excess of the azide component is often used to drive the reaction to completion. |
| Reaction Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate, but biomolecule stability should be considered. |
| pH | 6.5 - 8.5 | SPAAC is generally insensitive to pH within this range. |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations, temperature, and the specific azide used. |
Visualizations
Caption: Workflow for dual-payload conjugation.
Caption: ADC mechanism of action concept.
References
- 1. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. medkoo.com [medkoo.com]
- 7. chempep.com [chempep.com]
- 8. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with Acid-PEG1-bis-PEG3-BCN Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the amide coupling of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker essential in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The protocols focus on the conjugation of the terminal carboxylic acid group to amine-containing molecules, a critical step in the synthesis of complex targeted therapeutics.
Introduction to this compound
This compound is a versatile linker molecule designed for advanced bioconjugation strategies.[1][2] It possesses three key functional domains:
-
A Carboxylic Acid (-COOH): This functional group allows for the formation of a stable amide bond with primary or secondary amines present on proteins, peptides, small molecule drugs, or other biomolecules.[] This reaction is typically mediated by carbodiimide coupling agents.
-
Two Bicyclononyne (BCN) Moieties: These strained alkyne groups are highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] The presence of two BCN groups allows for the attachment of two separate azide-modified molecules, enabling the creation of dual-payload conjugates or multi-functional constructs.
-
A Polyethylene Glycol (PEG) Spacer: The PEG spacer, consisting of a PEG1 and a bis-PEG3 unit, is hydrophilic. This property helps to improve the solubility and reduce the aggregation of the resulting conjugate, which is often a challenge when working with hydrophobic drug molecules.[][]
This unique combination of functionalities makes this compound a valuable tool for creating precisely defined and complex bioconjugates for applications in targeted drug delivery and diagnostics.
General Workflow for Amide Coupling and Bioconjugation
The overall workflow for utilizing this compound in a typical bioconjugation application, such as the creation of an antibody-drug conjugate, involves a two-stage process. First, the linker is coupled to an amine-containing payload via its carboxylic acid. The resulting linker-payload conjugate is then reacted with an azide-modified antibody.
Experimental Protocols
The following protocols provide a detailed methodology for the amide coupling of this compound to an amine-containing molecule. It is important to note that optimization of reaction conditions, including stoichiometry and reaction time, may be necessary for different amine-containing substrates.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| This compound | Various | Heterotrifunctional linker |
| Amine-containing molecule | N/A | Substrate for conjugation |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher | Carbodiimide coupling agent |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Thermo Fisher | Stabilizes the EDC-activated intermediate |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Organic base |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Sigma-Aldrich | Activation buffer |
| Phosphate-buffered saline (PBS) | Gibco | Coupling and purification buffer |
| Reverse-phase HPLC system | Agilent, Waters | Purification and analysis |
| Mass Spectrometer (ESI-MS) | Bruker, Sciex | Characterization of conjugate |
Protocol for Amide Coupling in an Organic Solvent
This protocol is suitable for coupling small, organic-soluble amine-containing molecules.
1. Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mg/mL stock solution of the amine-containing molecule in anhydrous DMF.
-
Prepare fresh 100 mM stock solutions of EDC and sulfo-NHS in anhydrous DMF.
2. Reaction Setup:
-
In a microcentrifuge tube, add 1.0 equivalent of the this compound stock solution.
-
Add 1.5 equivalents of EDC and 3.0 equivalents of sulfo-NHS stock solutions to the linker.
-
Vortex briefly and incubate at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 1.2 equivalents of the amine-containing molecule stock solution.
-
Add 2.0 equivalents of DIPEA to the reaction mixture.
-
Vortex the reaction mixture and allow it to react at room temperature for 2-4 hours, or overnight.
3. Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS to observe the formation of the desired product and consumption of starting materials.
-
Upon completion, the crude reaction mixture can be purified by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions containing the desired product and confirm the molecular weight by ESI-MS.
-
Lyophilize the pure fractions to obtain the final conjugate as a powder.
Protocol for Amide Coupling in an Aqueous Buffer (Two-Step)
This protocol is recommended for water-soluble biomolecules such as peptides or antibodies.
1. Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.
-
Prepare a 50 mM MES buffer, pH 6.0 (Activation Buffer).
-
Prepare a 1x PBS buffer, pH 7.4 (Coupling Buffer).
-
Prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer.
2. Activation of the Linker:
-
In a microcentrifuge tube, dissolve 1.0 equivalent of this compound in Activation Buffer.
-
Add 1.5 equivalents of EDC and 3.0 equivalents of sulfo-NHS to the linker solution.
-
Mix well and incubate at room temperature for 15-30 minutes.
3. Coupling to the Amine-containing Biomolecule:
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
Add the activated linker solution to the biomolecule solution. A 5-10 fold molar excess of the activated linker is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction at room temperature for 2 hours, or at 4°C overnight with gentle mixing.
4. Quenching and Purification:
-
Quench the reaction by adding a final concentration of 10-50 mM Tris-HCl or hydroxylamine.
-
Purify the conjugate using an appropriate method based on its properties, such as size exclusion chromatography (e.g., PD-10 desalting columns) to remove excess linker and reagents, or affinity chromatography if applicable.
-
Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of labeling.
Data Presentation and Characterization
The success of the amide coupling reaction should be confirmed through rigorous analytical characterization. The following table provides an example of the expected data for a successful conjugation.
| Parameter | Expected Result | Method of Analysis |
| Purity | >95% | RP-HPLC |
| Molecular Weight | Observed mass should match the theoretical mass of the conjugate | ESI-MS |
| Reaction Yield | 50-80% (highly dependent on the substrate and reaction scale) | UV-Vis, HPLC |
| Degree of Labeling | For proteins, this indicates the average number of linkers per protein molecule. | Mass Spectrometry |
Logical Diagram of the EDC/sulfo-NHS Coupling Mechanism
The amide coupling reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid by EDC, followed by the formation of a more stable sulfo-NHS ester intermediate, which then reacts with the amine.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
EDC and sulfo-NHS are moisture-sensitive and should be stored in a desiccator.
-
Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.
By following these protocols and considerations, researchers can effectively utilize this compound for the development of novel and precisely engineered bioconjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Acid-PEG1-bis-PEG3-BCN Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker, in bioconjugation. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3][4] It features a carboxylic acid for conjugation to amine-containing molecules, and two bicyclo[6.1.0]nonyne (BCN) groups for copper-free click chemistry with azide-modified molecules.[2][4][5]
Principle of Reaction
The conjugation strategy involves two primary steps:
-
Amide Bond Formation: The carboxylic acid moiety of the linker is first activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines (e.g., lysine residues on an antibody or other biomolecules) to form a stable amide bond.[6][][8] This reaction is most efficient at a pH of 7.2-8.5.[6][]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The two BCN groups on the linker react with azide-functionalized molecules through a copper-free click chemistry reaction.[9][10] This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous buffers under mild conditions without the need for a toxic copper catalyst.[2][9][11]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule (e.g., Antibody)
This protocol details the steps for activating the carboxylic acid group of the linker and conjugating it to a biomolecule containing primary amines.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0[12]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[13][14]
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water at a concentration of 100 mM.
-
Prepare the amine-containing biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.[12]
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the linker is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[][15][16]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by a suitable purification method. Size-exclusion chromatography (SEC) is effective for separating the larger biomolecule conjugate from smaller molecules.[17] Other techniques like ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase chromatography (RPC) can also be employed for purification and characterization.[][19][20]
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-functionalized biomolecule with an azide-containing molecule.
Materials:
-
BCN-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., a drug, a fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10-100 mM.
-
The BCN-functionalized biomolecule should be in the Reaction Buffer.
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the solution of the BCN-functionalized biomolecule. A 1.5 to 5-fold molar excess of the azide molecule over the BCN groups is typically recommended.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate chromatography method as described in Protocol 1, Step 5.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Amide Bond Formation
| Parameter | Recommended Condition | Notes |
| Activation Buffer | 0.1 M MES, pH 5.5-6.0 | EDC/NHS activation is more efficient at a slightly acidic pH. |
| Conjugation Buffer | PBS, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Reaction with primary amines is favored at neutral to slightly basic pH.[6][] Avoid amine-containing buffers like Tris during conjugation.[14][15] |
| Solvent for Linker | Anhydrous DMF or DMSO | Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester. |
| Molar Ratio (Linker:EDC:NHS) | 1:5:5 to 1:10:10 | A molar excess of coupling agents drives the activation reaction. |
| Molar Ratio (Linker:Biomolecule) | 10:1 to 20:1 | This should be optimized based on the number of available amines and the desired degree of labeling. |
| Reaction Time (Activation) | 15 - 60 minutes | |
| Reaction Time (Conjugation) | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive biomolecules.[][15] |
| Temperature | Room Temperature or 4°C | |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine (final conc. 50-100 mM) | Quenches unreacted NHS esters. |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | PBS, pH 7.4 | SPAAC is efficient in aqueous buffers under physiological conditions. |
| Molar Ratio (Azide:BCN) | 1.5:1 to 5:1 | A slight excess of the azide component is typically used. |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | |
| Temperature | Room Temperature or 4°C |
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound.
Caption: Chemical reaction scheme for the two-step conjugation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. medkoo.com [medkoo.com]
- 5. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - LT [thermofisher.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Note: Optimizing Temperature for Acid-PEG1-bis-PEG3-BCN Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker molecule integral to the synthesis of advanced antibody-drug conjugates (ADCs) and other complex bioconjugates.[1][2][3][4][5][6] This linker features two bicyclononyne (BCN) moieties for catalyst-free, strain-promoted alkyne-azide cycloaddition (SPAAC), and a carboxylic acid group for stable amide bond formation with amine-containing molecules.[2][4] The efficiency and success of the SPAAC conjugation are critically influenced by reaction conditions, with temperature being a key parameter. This document provides detailed application notes and protocols to guide researchers in optimizing the reaction temperature for successful and efficient conjugation of this compound.
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, prized for its high selectivity and ability to proceed under mild, biological conditions without the need for cytotoxic copper catalysts.[7][8][9] The reaction rate is, however, temperature-dependent. Generally, an increase in temperature leads to a higher reaction rate.[10][11] This principle allows for the tuning of conjugation kinetics to suit specific experimental needs. However, the thermal stability of the biomolecules involved must be carefully considered to prevent degradation.
Data Presentation
The following tables summarize the impact of temperature on SPAAC reaction kinetics, drawing from studies on similar BCN-containing molecules. This data provides a quantitative basis for understanding and predicting the behavior of this compound in conjugation reactions.
Table 1: Effect of Temperature on SPAAC Reaction Rate Constants
| Temperature (°C) | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| 25 | sulfo-DBCO-amine + 3-azido-L-alanine | 0.32 - 0.85 | [10][11] |
| 37 | sulfo-DBCO-amine + 3-azido-L-alanine | Not specified, but noted to be faster | [10][11] |
| 5 | o-quinone + BCN OH | ~70 | [12] |
| 13 | o-quinone + BCN OH | ~90 | [12] |
| 21 | o-quinone + BCN OH | ~110 | [12] |
| 29 | o-quinone + BCN OH | ~130 | [12] |
| 37 | o-quinone + BCN OH | ~150 | [12] |
Table 2: Thermodynamic Activation Parameters for a SPAAC-type Reaction
| Parameter | Value | Reactants | Reference |
| Activation Enthalpy (ΔH‡) | 2.25 kcal/mol | o-quinone + BCN OH | [12] |
| Activation Entropy (ΔS‡) | -36.3 cal/K·mol | o-quinone + BCN OH | [12] |
| Gibbs Free Energy of Activation (ΔG‡ at 25°C) | 13.1 kcal/mol | o-quinone + BCN OH | [12] |
Experimental Protocols
This section provides a detailed methodology for optimizing the temperature for the conjugation of this compound with an azide-containing biomolecule.
Protocol 1: General Procedure for Temperature Optimization of SPAAC Conjugation
1. Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or other suitable non-amine-containing buffer, pH 7.0-8.5.
-
Quenching Reagent (optional): e.g., excess azide-containing small molecule.
-
Analytical Instrumentation: HPLC, LC-MS, or SDS-PAGE for monitoring reaction progress.
-
Temperature-controlled incubator or water bath.
2. Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Dissolve the azide-functionalized molecule in the chosen reaction buffer to a known concentration.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the azide-functionalized molecule and this compound stock solution. A typical starting molar ratio is 1:3 to 1:10 (azide-molecule:BCN-linker).
-
Prepare a set of identical reaction mixtures for each temperature point to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Incubation:
-
Place the reaction tubes in incubators or water baths set to the desired temperatures.
-
Incubate the reactions for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Reaction Monitoring and Quenching:
-
At each time point, withdraw an aliquot from each reaction tube.
-
If desired, quench the reaction by adding an excess of a small azide-containing molecule.
-
Analyze the aliquots using a suitable analytical technique (HPLC, LC-MS, or SDS-PAGE) to determine the extent of conjugation.
-
-
Data Analysis:
-
Quantify the percentage of conjugated product at each temperature and time point.
-
Plot the percentage of conjugation versus time for each temperature to determine the optimal reaction time and temperature for achieving the desired level of conjugation.
-
Protocol 2: Stability Assessment of Conjugates at Different Temperatures
1. Materials:
-
Purified conjugate from Protocol 1.
-
Storage Buffer: A buffer suitable for the long-term stability of the biomolecule.
-
Analytical Instrumentation as in Protocol 1.
2. Procedure:
-
Sample Preparation:
-
Aliquot the purified conjugate into separate tubes.
-
-
Incubation:
-
Store the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, and 37°C) for an extended period (e.g., 1, 7, and 30 days).
-
-
Analysis:
-
At each time point, analyze one aliquot from each temperature condition for degradation or aggregation using an appropriate analytical method.
-
Mandatory Visualization
Caption: Workflow for optimizing the temperature of this compound conjugation.
Discussion and Recommendations
-
Starting Point: For most applications involving antibodies or other sensitive proteins, starting the optimization at room temperature (25°C) is recommended. Many SPAAC reactions proceed efficiently at this temperature without compromising the integrity of the biomolecule.[7][13]
-
Increasing Reaction Rate: If a faster conjugation is required, increasing the temperature to 37°C can significantly accelerate the reaction rate.[10][11] However, it is crucial to confirm the thermal stability of the azide-functionalized biomolecule at this temperature to prevent denaturation or aggregation.
-
Handling Sensitive Biomolecules: For particularly sensitive biomolecules, performing the conjugation at 4°C is a viable option. While the reaction will be slower, this temperature helps to preserve the structure and function of the biomolecule over longer incubation times.
-
Stability Considerations: The PEG linkers in this compound are generally stable across a range of temperatures commonly used in bioconjugation.[14][15] The BCN group is also relatively stable, although some degradation has been reported in specific cellular environments, which is less of a concern for in vitro conjugation reactions.[16] The primary stability concern will typically be the biomolecule being conjugated.
-
Monitoring is Key: Regardless of the chosen temperature, it is essential to monitor the reaction progress to determine the optimal endpoint and to characterize the final conjugate thoroughly to ensure its quality and integrity.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. conju-probe.com [conju-probe.com]
- 6. This compound | 4 unit PEG ADC linker | 美国InvivoChem [invivochem.cn]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Acid-PEG1-bis-PEG3-BCN Conjugated Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability and efficacy of the ADC. The Acid-PEG1-bis-PEG3-BCN linker is a novel, heterotrifunctional linker that allows for the conjugation of two bicyclononyne (BCN) modified payloads to an antibody via a stable amide bond. The polyethylene glycol (PEG) components enhance solubility and reduce aggregation.[1][2][]
The conjugation reaction of the this compound linker to an antibody results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess linker, and aggregated species.[4][5] Therefore, a robust purification strategy is essential to isolate a homogeneous and active ADC product with a defined DAR. This application note provides a detailed, multi-step purification protocol for antibodies conjugated with the this compound linker.
Purification Strategy Overview
A multi-step chromatographic approach is recommended for the purification of this compound conjugated antibodies. This strategy is designed to sequentially remove key impurities and enrich the desired ADC species. The proposed workflow consists of three main steps:
-
Tangential Flow Filtration (TFF): To remove unconjugated linker, and other small molecule impurities, and for buffer exchange.[6]
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their drug-to-antibody ratio (DAR).[7][8][9][10][11] The conjugation of the hydrophobic BCN-payload to the antibody increases its surface hydrophobicity, allowing for separation of species with different DARs.[12]
-
Size Exclusion Chromatography (SEC): As a final polishing step to remove high molecular weight aggregates and for buffer exchange into the final formulation buffer.[][14][15][16]
The overall purification workflow is depicted in the following diagram:
Caption: Overall purification workflow for this compound conjugated antibodies.
Experimental Protocols
Step 1: Tangential Flow Filtration (TFF)
Objective: To remove unconjugated this compound linker and other small molecules from the crude conjugation reaction mixture and to exchange the buffer in preparation for HIC.
Materials:
-
TFF system with a molecular weight cut-off (MWCO) of 30 kDa or 50 kDa.
-
Diafiltration Buffer: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Crude conjugation mixture.
Protocol:
-
Equilibrate the TFF system with Diafiltration Buffer.
-
Concentrate the crude conjugation mixture to a target concentration of 10-20 mg/mL.
-
Perform diafiltration with at least 5-7 diavolumes of Diafiltration Buffer to remove unconjugated linker and exchange the buffer.
-
Recover the concentrated and buffer-exchanged ADC solution.
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Step 2: Hydrophobic Interaction Chromatography (HIC)
Objective: To separate the ADC species based on their drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., Phenyl or Butyl chemistry).
-
HPLC or FPLC system.
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.
-
TFF-purified ADC sample.
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the TFF-purified ADC sample onto the column.
-
Wash the column with 100% Mobile Phase A for 2-3 column volumes (CVs).
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Collect fractions across the elution profile.
-
Analyze the collected fractions by HIC-HPLC and/or mass spectrometry to identify the fractions containing the desired DAR species.
-
Pool the fractions containing the target ADC.
Step 3: Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates and exchange the purified ADC into the final formulation buffer.
Materials:
-
SEC column suitable for monoclonal antibody separation.
-
HPLC or FPLC system.
-
Final Formulation Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Pooled HIC fractions.
Protocol:
-
Equilibrate the SEC column with at least 2 CVs of Final Formulation Buffer.
-
Inject the pooled HIC fractions onto the column. The injection volume should not exceed 2-5% of the total column volume.
-
Elute the sample with the Final Formulation Buffer at a constant flow rate.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Determine the protein concentration of the final purified ADC.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the purification process.
Table 1: Purification Summary
| Purification Step | Protein Recovery (%) | Purity by SEC (%) | DAR (Average) | Aggregate (%) |
| Crude Conjugate | 100 | 95 | 1.8 | 5 |
| Post-TFF | 95 | 95 | 1.8 | 5 |
| Post-HIC (Pooled) | 70 | 98 | 2.0 | 2 |
| Post-SEC (Final) | 90 | >99 | 2.0 | <1 |
Table 2: Impurity Removal
| Impurity | Concentration in Crude | Removal Efficiency (TFF) | Removal Efficiency (HIC) | Removal Efficiency (SEC) | Final Concentration |
| Unconjugated Linker | High | >99% | N/A | N/A | Below Limit of Detection |
| Unconjugated Antibody | ~15% | 0% | >90% | 0% | <1.5% |
| Aggregates | 5% | 0% | ~60% | >95% | <0.1% |
Visualization of Impurity Removal
The following diagram illustrates the relationship between the different impurities and the purification method used for their removal.
Caption: Logical relationship between impurities and their removal by specific purification steps.
Characterization of Purified ADC
The final purified this compound conjugated antibody should be characterized using a panel of analytical techniques to ensure its quality and consistency. These methods include:
-
Size Exclusion Chromatography (SEC-HPLC): To determine the purity and quantify the level of high molecular weight aggregates.[14][15][16]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) distribution.[9][11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to determine the average DAR.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess the apparent molecular weight and purity under reducing and non-reducing conditions.
-
Mass Spectrometry (MS): To confirm the identity of the ADC and determine the exact mass of the different DAR species.[17]
-
Endotoxin Testing: To ensure the final product is free from endotoxin contamination.
Conclusion
The purification of this compound conjugated antibodies is a critical step in their development and manufacturing. The multi-step purification strategy presented in this application note, employing Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography, provides a robust and efficient method for obtaining a highly pure and homogeneous ADC product. The detailed protocols and expected outcomes serve as a valuable guide for researchers and scientists working on the development of novel ADCs with this advanced linker technology.
References
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 4. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. enovatia.com [enovatia.com]
Application Note: Comprehensive Characterization of Acid-PEG1-bis-PEG3-BCN Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1] An ADC's architecture comprises three essential components: a tumor-targeting antibody, a cytotoxic payload, and a chemical linker connecting them.[2] The linker is a critical element that influences the ADC's stability, pharmacokinetics, and mechanism of drug release.[1]
This application note focuses on ADCs constructed using the Acid-PEG1-bis-PEG3-BCN linker. This heterotrifunctional linker features a carboxylic acid for payload attachment and two Bicyclononyne (BCN) groups.[3][4] The BCN moiety is a strained alkyne that facilitates highly efficient, copper-free bioconjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] This click chemistry reaction is bio-orthogonal, proceeding rapidly under mild physiological conditions without interfering with biological functional groups.[3][] The integrated hydrophilic PEG spacers are designed to enhance solubility, reduce aggregation, and minimize steric hindrance.[3]
Due to the inherent complexity and heterogeneity of ADCs, comprehensive analytical characterization is imperative to ensure their safety, efficacy, and consistency.[1][8] Key quality attributes that require rigorous evaluation include the drug-to-antibody ratio (DAR), size variants (aggregation and fragmentation), and biological potency.[8][9] This document provides detailed protocols for the essential analytical techniques required to characterize ADCs synthesized with the this compound linker.
Principle of ADC Synthesis
The synthesis of an ADC using the this compound linker involves a two-step process. First, the cytotoxic payload, containing a reactive amine, is conjugated to the linker's carboxylic acid group via amide bond formation. Second, the resulting linker-payload construct is attached to an azide-functionalized antibody through the copper-free SPAAC reaction. This bio-orthogonal reaction forms a stable triazole linkage, yielding the final ADC.
Caption: ADC Conjugation Workflow via SPAAC chemistry.
Experimental Protocols
Comprehensive characterization is essential to ensure the quality and consistency of the final ADC product.[1] The following protocols detail key assays for analyzing critical quality attributes.
Protocol 1: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is the most widely used method for analyzing the DAR and drug-load distribution of ADCs.[10][11] The separation is based on the principle that hydrophobicity increases with the number of conjugated drug molecules.[12] This allows for the separation of the unconjugated antibody from species with varying numbers of payloads (e.g., DAR 2, 4, 6, 8).[13]
Methodology:
-
System Preparation:
-
HPLC System: A biocompatible HPLC system with a quaternary pump and UV detector is required. An iron-free flow path is recommended to prevent corrosion from high-salt mobile phases.[13]
-
Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or equivalent HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 5% (v/v) Isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-3 min: 0% B
-
3-23 min: 0% to 100% B (linear gradient)
-
23-25 min: 100% B
-
25-27 min: 100% to 0% B
-
27-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area for each species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area of all species).[]
-
-
Protocol 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
SEC is the standard technique for separating and quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) from the desired monomeric ADC.[15][16] This is critical as aggregates can potentially lead to immunogenicity.[16]
Methodology:
-
System Preparation:
-
HPLC System: An HPLC or UPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC 300 Å (4.6 x 300 mm, 2.7 µm) or equivalent SEC column designed to minimize non-specific interactions with hydrophobic ADCs.[15]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Run Time: 15 minutes (isocratic).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
Protocol 3: In Vitro Cytotoxicity Assessment
The biological activity of an ADC is its ability to kill target cancer cells.[1] This is typically assessed using an in vitro cytotoxicity assay, which measures the concentration of ADC required to inhibit cell growth by 50% (IC50).[17][18]
Methodology:
-
Cell Culture:
-
Culture a target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) and an antigen-negative control cell line in appropriate media.
-
-
Cell Seeding:
-
Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.[17]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture media.
-
Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C with 5% CO2.[17]
-
-
Cell Viability Measurement (MTT Assay Example):
-
Data Analysis:
-
Convert absorbance values to percentage cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Quantitative data from characterization assays should be summarized for clear comparison and batch-to-batch analysis.
Table 1: HIC Analysis Summary for ADC Batch XYZ
| Species | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Unconjugated mAb | 8.5 | 4.2 |
| DAR 2 | 12.1 | 20.5 |
| DAR 4 | 14.8 | 55.1 |
| DAR 6 | 16.9 | 18.3 |
| DAR 8 | 18.5 | 1.9 |
| Average DAR | - | 4.1 |
Table 2: SEC Analysis Summary for ADC Batch XYZ
| Species | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Aggregate | 6.2 | 1.8 |
| Monomer | 8.1 | 98.0 |
| Fragment | 10.3 | 0.2 |
Table 3: In Vitro Cytotoxicity of ADC Batch XYZ
| Compound | Target Cells (IC50, nM) | Control Cells (IC50, nM) |
|---|---|---|
| ADC | 0.5 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free Payload | 0.01 | 0.01 |
ADC Mechanism of Action
The therapeutic effect of an ADC is achieved through a multi-step process that begins with specific binding to the target antigen on the cancer cell surface.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Analytical Workflow Overview
A systematic analytical workflow ensures that all critical quality attributes of the ADC are thoroughly evaluated.
Caption: Integrated analytical workflow for ADC characterization.
Conclusion
The robust characterization of Antibody-Drug Conjugates is fundamental to their successful development and clinical application. For ADCs constructed with the this compound linker, a suite of orthogonal analytical methods is necessary to control the critical quality attributes. Hydrophobic Interaction Chromatography is the gold standard for determining the drug-to-antibody ratio and drug-load distribution.[19][20] Size Exclusion Chromatography is essential for monitoring aggregation and fragmentation, which are critical for product safety and stability.[15] Finally, in vitro cytotoxicity assays confirm the biological potency and target-specific activity of the conjugate.[18] The detailed protocols and workflows presented in this application note provide a comprehensive framework for researchers to ensure the quality, consistency, and efficacy of their ADC candidates.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medkoo.com [medkoo.com]
- 5. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Acid-PEG1-bis-PEG3-BCN Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker designed for advanced bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[][2][3] This innovative linker possesses three distinct functionalities: a carboxylic acid group for covalent attachment to amine-containing biomolecules, and two bicyclo[6.1.0]nonyne (BCN) groups for subsequent copper-free click chemistry reactions. The integrated polyethylene glycol (PEG) spacers (PEG1 and PEG3) enhance the solubility and stability of the resulting conjugate, reduce aggregation, and minimize steric hindrance.[][5][6][7][8]
The bioconjugation process involves a two-stage sequential reaction strategy. First, the carboxylic acid is activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on a target biomolecule, such as an antibody, to form a stable amide bond.[9][10][11][12] Following the attachment of the linker, the two BCN moieties are available for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules (e.g., cytotoxic drugs, fluorescent dyes, or imaging agents).[][13][14][15][16] SPAAC is a highly efficient and bioorthogonal reaction, proceeding rapidly under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for working with sensitive biological samples.[][13][15]
This document provides a detailed, step-by-step guide for the bioconjugation of this compound to an antibody and subsequent conjugation with an azide-modified payload.
Experimental Protocols
This protocol is a general guideline for the conjugation of an antibody (e.g., IgG) with an azide-modified payload using the this compound linker. Optimization may be required for specific antibodies, payloads, and applications.
Part 1: Antibody-Linker Conjugation (Amine Coupling)
This stage involves the activation of the linker's carboxylic acid group and its reaction with primary amines on the antibody.
Materials Required:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound Linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for antibody purification.[17]
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified.[18]
-
Exchange the antibody into the Reaction Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Activation (NHS Ester Formation):
-
Allow the this compound linker, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[10][19]
-
Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
To activate the linker, mix the this compound linker with EDC and NHS at a molar ratio of 1:1.5:1.2 in an appropriate volume of solvent.
-
Incubate the activation mixture for 15 minutes at room temperature.[20]
-
-
Conjugation to Antibody:
-
Add the freshly activated linker-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.[10][11] The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).[11]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[10][19] Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
Purification of BCN-functionalized Antibody:
Part 2: BCN-Azide Conjugation (SPAAC)
This stage involves the reaction of the BCN-functionalized antibody with an azide-modified payload.
Materials Required:
-
Purified BCN-functionalized antibody from Part 1
-
Azide-modified payload (e.g., drug, dye)
-
Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer
Procedure:
-
Payload Preparation:
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, water) to prepare a concentrated stock solution.
-
-
SPAAC Reaction:
-
Combine the BCN-functionalized antibody with the azide-modified payload in the Reaction Buffer.
-
A molar excess of the azide-payload (e.g., 3-5 fold excess per BCN group) is recommended to drive the reaction to completion. Since the linker has two BCN groups, use a 6- to 10-fold molar excess of the payload relative to the antibody.
-
The reaction can be performed at room temperature for 4-16 hours or at 4°C for 12-48 hours. The reaction progress can be monitored by analytical techniques like HIC-HPLC or RP-HPLC.
-
-
Final Purification:
Part 3: Characterization of the Final Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The average number of payload molecules conjugated per antibody can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).[] The concentrations of the antibody and the payload are calculated using the Beer-Lambert law.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity, species with different numbers of drugs (DAR0, DAR2, DAR4, etc.) can be resolved. The weighted average DAR is calculated from the peak areas.[]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced (light and heavy chains) ADC can provide precise mass information, allowing for the unambiguous determination of the different DAR species and calculation of the average DAR.[9][14]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a bioconjugation reaction involving a PEGylated BCN linker with an antibody. The exact values will vary depending on the specific reactants and reaction conditions.
| Parameter | Typical Value | Method of Determination | Reference |
| Linker:Antibody Molar Ratio (Input) | 10:1 to 20:1 | --- | [10][11] |
| Payload:BCN Molar Ratio (Input) | 3:1 to 5:1 | --- | Customary Practice |
| Final Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, RP-HPLC, MS | [6][14] |
| Conjugation Efficiency | > 90% | HIC, RP-HPLC | [21] |
| Purity (Monomer Content) | > 95% | SEC-HPLC | [17] |
| Aggregate Content | < 5% | SEC-HPLC | [8] |
| In Vitro Cytotoxicity (IC50) | nM range (payload dependent) | Cell-based assays | [15] |
| Plasma Half-life Extension | 2.5 to 11-fold increase | In vivo studies | [15] |
Visualizations
References
- 2. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]
- 3. EP3144675A1 - Enzymes conjugated to antibodies via a peg heterobifuctional linker - Google Patents [patents.google.com]
- 5. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. agilent.com [agilent.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. furthlab.xyz [furthlab.xyz]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Acid-PEG1-bis-PEG3-BCN Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Acid-PEG1-bis-PEG3-BCN conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
What are the primary causes of low yield in my this compound conjugation?
Low yields in bioconjugation reactions can arise from several factors.[][2] Common issues include suboptimal reaction conditions, poor quality or degradation of reagents, the presence of competing reactive groups, and challenges with product purification.[] Specifically for NHS ester reactions with amines, pH is a critical factor.[3][4][5]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your this compound and the molecule to be conjugated have been stored correctly, typically at -20°C and protected from moisture.[6] Allow reagents to warm to room temperature before opening to prevent condensation.
-
Optimize Reaction Conditions: Pay close attention to the pH, temperature, and reaction time. The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[5]
-
Assess Competing Reactions: Be aware of potential side reactions. For instance, the BCN group can react with thiols, a reaction that can be suppressed by β-mercaptoethanol (β-ME).[7] Also, hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH.[5]
-
Evaluate Purification Strategy: Significant product loss can occur during purification.[8][9] Analyze your purification fractions to ensure you are not discarding the product.
How can I optimize the pH for the NHS ester-amine reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent.[3][4] At a low pH, the amine group is protonated and less reactive.[3][4] Conversely, at a high pH, the rate of hydrolysis of the NHS ester increases, which can lower the yield.[3][4][5]
Recommendations:
-
Maintain a reaction pH between 7.2 and 8.5.[5]
-
Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[5][10] Avoid Tris buffers as they contain a primary amine that will compete in the reaction.[5]
What are the best practices for handling and storing this compound?
Proper handling and storage are crucial for maintaining the reactivity of the linker.
-
Storage: Store the reagent at -20°C in a dry, dark environment.[6]
-
Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. For reagents that are solids, it is often easier to dissolve them in an anhydrous solvent like DMSO or DMF to create a stock solution.[10]
My target molecule has multiple potential conjugation sites. How can I improve site-specificity?
Lack of site-specificity can lead to a heterogeneous mixture of products and make purification difficult.[2]
Strategies for Site-Specificity:
-
pH Optimization: Fine-tuning the pH can sometimes favor the reaction with a specific amine group based on differences in their pKa values.[11]
-
Protecting Groups: Utilize protecting groups to block reactive sites that you do not want to modify.
-
Genetic Manipulation: For protein conjugations, it may be possible to modify the protein to remove or add specific reactive sites.[2]
What are the most effective methods for purifying the final conjugate?
The choice of purification method will depend on the physicochemical properties of your conjugate.[8][9]
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller unreacted molecules.[8][9][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective for purifying PEGylated proteins.[][13]
-
Reverse Phase Chromatography (RP-HPLC): This method offers high-resolution separation based on hydrophobicity and is particularly useful for analyzing the reaction and purifying smaller conjugates.[]
-
Ultrafiltration/Diafiltration: Membrane-based techniques can be used to separate the conjugate from low molecular weight impurities.[9][]
Quantitative Data Summary
Table 1: General Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Key Considerations |
| pH | 7.2 - 8.5 | The optimal pH is a balance between amine reactivity and NHS ester hydrolysis.[5] |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of hydrolysis but may require longer reaction times.[5] |
| Reaction Time | 30 minutes - 4 hours | Monitor the reaction progress to determine the optimal time.[5] |
| Solvent | Aqueous Buffer (non-amine) | For water-insoluble linkers, dissolve in DMSO or DMF before adding to the aqueous reaction.[5] |
Experimental Protocols
General Protocol for Conjugation of this compound to an Amine-Containing Molecule
-
Preparation of Amine-Containing Molecule: Dissolve your molecule in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
-
Preparation of Linker: Just before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF.[3]
-
Conjugation Reaction: Add the dissolved linker to the solution of your amine-containing molecule. The reaction can typically proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.[5]
-
Quenching the Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.[5]
-
Purification: Purify the conjugate using a suitable method such as SEC, IEX, or RP-HPLC.[8][9][][13]
-
Analysis: Characterize the final product to confirm conjugation and assess purity using techniques like mass spectrometry, SDS-PAGE, and HPLC.
Visualizations
Caption: Workflow for this compound Conjugation.
Caption: NHS Ester-Amine Conjugation Reaction.
References
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ES [thermofisher.com]
- 6. medkoo.com [medkoo.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. confluore.com [confluore.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ADC Heterogeneity with Acid-PEG1-bis-PEG3-BCN
Welcome to the technical support center for the use of Acid-PEG1-bis-PEG3-BCN in the development of antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it address ADC heterogeneity?
A1: this compound is a heterobifunctional, cleavable linker used for the synthesis of ADCs.[1][2] It contains a carboxylic acid for conjugation to an amine-containing payload and a bicyclononyne (BCN) group for site-specific conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4][5] By enabling site-specific conjugation, this linker allows for precise control over the location and number of payload molecules attached to the antibody, resulting in a more homogeneous ADC preparation with a defined drug-to-antibody ratio (DAR).[6][7] This contrasts with traditional methods that randomly conjugate payloads to lysine or cysteine residues, which produces a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[7]
Q2: What are the advantages of using a PEGylated linker like this compound?
A2: The polyethylene glycol (PEG) component of the linker offers several advantages. It can enhance the solubility and stability of the ADC, which is particularly beneficial when working with hydrophobic payloads that might otherwise promote aggregation.[8] The PEG spacer can also improve the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[]
Q3: What type of reaction is used to conjugate the BCN group of the linker to the antibody?
A3: The BCN group reacts with an azide group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[10] This is a bioorthogonal "click chemistry" reaction that is highly specific and can be performed under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][10]
Q4: How do I introduce an azide group into my antibody for conjugation with the BCN linker?
A4: There are several methods to introduce azide groups site-specifically into an antibody. One common approach is to use enzymatic methods, such as chemoenzymatic modification of the antibody's glycan structures. Alternatively, unnatural amino acids containing azide groups can be incorporated into the antibody during expression.
Q5: What analytical techniques are recommended for characterizing my final ADC product?
A5: A combination of analytical techniques is recommended to assess the purity, homogeneity, and DAR of your ADC.
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for determining the DAR distribution and assessing the homogeneity of the ADC preparation.[1][11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.[13]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the final ADC and determine the molecular weight of the conjugated antibody, which can be used to verify the DAR.[14][15]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final ADC product.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency (Low DAR) | Incomplete reaction between the BCN linker and the azide-modified antibody. | - Ensure the azide-modified antibody is pure and free of any interfering substances. - Increase the molar excess of the linker-payload complex relative to the antibody. - Extend the reaction time or slightly increase the reaction temperature (e.g., from 4°C to room temperature). - Confirm the activity of the BCN linker, as it can degrade over time if not stored properly. |
| Steric hindrance at the azide incorporation site. | - If possible, choose an azide incorporation site that is more accessible. - The PEG spacer in the this compound linker is designed to reduce steric hindrance, but alternative linker lengths could be explored if this is a persistent issue. | |
| High Levels of Aggregation in Final ADC Product | Hydrophobicity of the payload. | - The PEG component of the linker should help mitigate this. Ensure that the final ADC is in a suitable buffer. - Consider adding excipients to the formulation to reduce aggregation. - Purify the ADC using size exclusion chromatography (SEC) to remove aggregates. |
| Instability of the antibody under reaction conditions. | - Ensure the pH and temperature of the conjugation reaction are within the antibody's stability range. | |
| Heterogeneous DAR Profile (Multiple Peaks in HIC) | Incomplete azide modification of the antibody. | - Optimize the azide incorporation step to ensure a high percentage of antibodies are correctly modified. |
| Presence of unconjugated antibody. | - Increase the molar excess of the linker-payload. - Purify the final ADC product using HIC or ion-exchange chromatography to separate the conjugated species from the unconjugated antibody.[][16] | |
| Difficulty Purifying the Final ADC | Similar properties between the desired ADC and impurities. | - Optimize the chromatography method. For HIC, adjust the salt concentration in the mobile phase.[2] For ion-exchange, adjust the pH and salt gradient.[] |
| The ADC is not stable during the purification process. | - Perform purification steps at a lower temperature (e.g., 4°C). - Use a buffer system that is known to be stabilizing for your antibody. |
Quantitative Data
The use of site-specific conjugation with linkers like this compound is expected to yield a highly homogeneous ADC product. The following tables provide illustrative data that a researcher might expect.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Distribution Determined by HIC
| ADC Species | Percentage of Total Area |
| DAR 0 (Unconjugated Antibody) | < 5% |
| DAR 2 (Desired Product) | > 90% |
| DAR 4 | < 5% |
| Average DAR | ~2.0 |
This illustrative data is based on expected outcomes for site-specific conjugation methods aiming for a DAR of 2. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Illustrative Conjugation Efficiency and Product Purity
| Parameter | Illustrative Value | Method of Analysis |
| Conjugation Efficiency | > 95% | RP-HPLC or HIC |
| Monomeric Purity | > 98% | Size Exclusion Chromatography (SEC) |
| Residual Free Payload | < 1% | RP-HPLC |
Experimental Protocols
This is a generalized protocol for the synthesis of an ADC using this compound. The specific concentrations, volumes, and incubation times should be optimized for your particular antibody and payload.
Part 1: Preparation of the Linker-Payload Complex
-
Dissolve the Payload: Dissolve your amine-containing payload in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Activate the Linker: Dissolve this compound in DMSO and activate the carboxylic acid group using a standard coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).
-
Conjugate Linker and Payload: Mix the activated linker with the payload solution and allow the reaction to proceed, typically for 1-4 hours at room temperature.
-
Purify the Linker-Payload Complex: Purify the resulting linker-payload complex using reverse-phase HPLC. Confirm the identity of the product by mass spectrometry.
Part 2: ADC Conjugation via SPAAC
-
Prepare the Azide-Modified Antibody: Prepare your azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL. Ensure the buffer is free of any azide-containing preservatives.[17]
-
Prepare the Linker-Payload Solution: Dissolve the purified linker-payload complex in an organic co-solvent like DMSO.
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution at a molar excess (e.g., 5-10 fold excess of linker-payload to antibody). The final concentration of the organic co-solvent should be kept low (e.g., <10%) to maintain antibody stability.
-
Incubate: Allow the reaction to proceed at 4°C or room temperature for 12-24 hours with gentle mixing.
-
Purification of the ADC: Remove the excess linker-payload and purify the ADC using a desalting column, tangential flow filtration (TFF), or preparative HIC.[16][18]
Part 3: ADC Characterization
-
Determine Protein Concentration: Measure the protein concentration of the purified ADC using a standard method, such as UV-Vis spectroscopy at 280 nm.
-
Assess DAR by HIC: Analyze the purified ADC by HIC to determine the DAR distribution and calculate the average DAR.[1]
-
Confirm Molecular Weight by Mass Spectrometry: Analyze the ADC by ESI-MS to confirm the correct molecular weight of the conjugated antibody.
-
Evaluate Aggregation by SEC: Analyze the ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.
Visualizations
Caption: Structure of the this compound linker.
Caption: Experimental workflow for ADC synthesis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. Broadening the Therapeutic Window of ADCs Using Site-Specific Bioconjugation Showcased by an MMAE-Containing Peptide Linker in a CD79b-Targeting ADC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP3423831A2 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 15. news-medical.net [news-medical.net]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Acid-PEG1-bis-PEG3-BCN Conjugates
Welcome to the technical support center for Acid-PEG1-bis-PEG3-BCN conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the use of this heterotrifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: For optimal stability, this compound should be stored at -20°C for long-term use. When handling the compound, it is advisable to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be stored at -20°C in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Avoid repeated freeze-thaw cycles.
Q2: What are the main reactive groups of this compound and their functions?
A2: this compound is a heterotrifunctional linker with three key reactive components:
-
Two Bicyclo[6.1.0]nonyne (BCN) groups: These are strained alkynes that react with azide-containing molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the attachment of two azide-modified molecules.
-
One Carboxylic Acid group: This group is used to form a stable amide bond with primary amine groups on biomolecules, such as the lysine residues of an antibody.
Q3: What are the primary stability concerns for the BCN groups in this linker?
A3: The BCN groups are susceptible to degradation under certain experimental conditions. The main concerns are:
-
Acidic Conditions: The strained alkyne of the BCN group is labile in acidic environments, which can lead to hydrolysis and loss of reactivity towards azides.[1]
-
Presence of Thiols: BCN can react with thiol-containing molecules like glutathione (GSH), which is present in biological matrices such as plasma.[2]
-
Certain Reducing Agents: The reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to cause degradation of BCN, particularly when conjugated to a protein.[2]
-
Intracellular Environment: BCN moieties can be rapidly degraded within cells, with one study showing up to 79% degradation in RAW264.7 macrophage-like cells after 24 hours.[3]
Q4: How does the stability of BCN compare to other cyclooctynes like DBCO?
A4: BCN and DBCO (dibenzocyclooctyne) are both used in SPAAC reactions, but they have different stability profiles. BCN is generally considered less hydrophobic than DBCO. However, in the presence of thiols like GSH, BCN has been shown to be more stable than DBCO, with a longer half-life.[2] Conversely, DBCO may be more stable in the presence of the reducing agent TCEP. The choice between BCN and DBCO often depends on the specific experimental conditions.
Troubleshooting Guide
Issue 1: Low Conjugation Yield in SPAAC Reaction
Symptom: You are observing a low yield of your desired conjugate after reacting your azide-modified molecule with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Degradation of BCN Linker | Ensure proper storage and handling of the this compound linker. Prepare fresh solutions before each experiment. Avoid acidic conditions in your reaction buffer. |
| Suboptimal Reaction Buffer | The choice of buffer can influence SPAAC reaction rates. Consider screening different buffers. For example, HEPES buffer has been reported to yield higher reaction rates for some SPAAC reactions compared to PBS. |
| Steric Hindrance | The PEG chains on the linker are designed to improve solubility and reduce steric hindrance. However, the nature of your azide-modified molecule could still present steric challenges. Consider optimizing the linker-to-molecule ratio and reaction time. The PEG chain length can also influence antibody-receptor interactions and intracellular degradation rates.[4] |
| Incorrect Stoichiometry | Accurately determine the concentration of your azide-modified molecule and the linker to ensure the desired molar ratio. |
| Low Reactivity of Azide | Ensure the azide on your molecule is accessible and reactive. The chemical environment around the azide can impact its reactivity. |
Issue 2: Conjugate Instability Observed During or After Purification
Symptom: Your purified conjugate appears to be degrading, as evidenced by techniques like LC-MS showing unexpected masses.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Acidic Purification Conditions | If using chromatography for purification, ensure the mobile phases are not acidic. Prolonged exposure to low pH can lead to the hydrolysis of the BCN groups.[1] |
| Presence of Reducing Agents | If a reduction step was performed (e.g., to reduce antibody hinge disulfides), ensure the reducing agent is fully removed before or after conjugation, especially if TCEP was used. Consider using DTT as an alternative reducing agent, as it has been reported to be more compatible with BCN. |
| Thiol-mediated Degradation | If your purification buffers contain thiols, this could lead to BCN degradation. Avoid buffers containing reagents like β-mercaptoethanol if the BCN moiety is still unreacted. |
Issue 3: Instability of the Final Conjugate in Biological Assays
Symptom: You observe a loss of conjugate integrity or activity when incubating in plasma, serum, or in a cellular assay.
Potential Causes and Solutions:
| Quantitative Stability Data of BCN Conjugates | |
| Parameter | Value |
| Half-life of BCN with GSH | ~6 hours[2] |
| Half-life of DBCO with GSH | ~71 minutes[2] |
| BCN Degradation in RAW264.7 cells (24h) | 79% ± 1.8%[3] |
| DBCO Degradation in RAW264.7 cells (24h) | 36% ± 0.8%[3] |
| Potential Cause | Troubleshooting Step |
| Plasma/Serum Instability | The BCN moiety can react with thiols present in plasma, such as glutathione.[2] When designing in vivo or ex vivo experiments, be aware of this potential instability. Characterize the stability of your conjugate in the relevant biological matrix. |
| Intracellular Degradation | BCN is known to be degraded intracellularly.[3] If your application requires long-term intracellular stability of the linker, consider this limitation. Assays to monitor the release of the payload from the conjugate within the cell can be informative. |
Experimental Protocols
Protocol 1: General Amide Bond Formation with a Primary Amine
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., an antibody).
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS in an appropriate buffer or anhydrous solvent.
-
-
Activation of Carboxylic Acid:
-
In a separate reaction vessel, react this compound with a molar excess of EDC and NHS (typically 2-5 equivalents of each) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the activated this compound-NHS ester to the solution of the amine-containing molecule. The reaction is typically more efficient at a slightly alkaline pH (7.5-8.5).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS ester.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted linker and coupling reagents.
-
Protocol 2: Stability Assessment of BCN Conjugate using LC-MS
This protocol provides a general workflow for assessing the stability of a BCN-containing conjugate under specific conditions (e.g., different pH, presence of thiols).
-
Sample Preparation:
-
Prepare solutions of your BCN conjugate at a known concentration in the test buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0, PBS with 1 mM GSH).
-
Prepare a control sample in a buffer where the conjugate is known to be stable (e.g., PBS pH 7.4 at t=0).
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis by LC-MS:
-
At each time point, take an aliquot of the sample and, if necessary, quench any ongoing reaction (e.g., by adding a quenching agent or by rapid freezing).
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). A reverse-phase column (e.g., C4 or C8 for proteins) is often used.
-
The mobile phases typically consist of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
The mass spectrometer should be set to acquire data in a range that includes the expected masses of the intact conjugate and any potential degradation products.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the species present in each sample.
-
Quantify the percentage of the intact conjugate remaining at each time point by comparing the peak areas or intensities.
-
Identify any new peaks that appear over time, which may correspond to degradation products. The mass difference can provide clues about the nature of the degradation (e.g., addition of water, loss of a fragment).
-
Visualizations
Logical Workflow for Troubleshooting Low SPAAC Conjugation Yield
Caption: Troubleshooting workflow for low SPAAC yield.
Potential Degradation Pathway of BCN Moiety
References
- 1. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficiency of Acid-PEG1-bis-PEG3-BCN Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. This guide provides a comparative analysis of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker, against other common bioconjugation reagents. It includes detailed experimental protocols and data presentation formats to enable rigorous validation of conjugation efficiency.
The this compound linker is a versatile tool in bioconjugation, featuring a carboxylic acid for amide bond formation with primary amines on proteins or other molecules, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry.[1] The polyethylene glycol (PEG) spacers enhance solubility and reduce steric hindrance.[2][1] This linker participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that is highly efficient and avoids the cytotoxicity associated with copper-catalyzed click chemistry.[3][4][5][6][7][8]
Comparative Analysis of BCN-based Linkers
Some studies have indicated that DBCO may exhibit higher reactivity than BCN in certain applications, with one report showing a 1.3 to 1.9-fold greater immobilization efficiency. However, BCN is recognized for its lower hydrophobicity and greater stability towards certain reagents like glutathione (GSH), which can be an advantage in biological systems.[9][10][11] The presence of two BCN groups on the this compound linker offers the potential for higher drug-to-antibody ratios (DAR) or the attachment of multiple molecules.
The following table summarizes the key characteristics of BCN and DBCO to aid in the selection of the appropriate linker for a specific application.
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | None (Copper-free) | None (Copper-free) |
| Reactivity | High, but can be lower than DBCO in some contexts. | Generally considered to have very high reactivity. |
| Hydrophobicity | Less hydrophobic than DBCO. | More hydrophobic than BCN. |
| Stability | More stable to certain biological nucleophiles like GSH. | Can be less stable to certain nucleophiles. |
| Key Advantage | Good balance of reactivity and stability, lower hydrophobicity. | Very fast reaction kinetics. |
Experimental Protocols for Validation
To objectively assess the conjugation efficiency of this compound, a series of well-defined experiments are necessary. The following protocols outline the key steps for conjugating the linker to a protein (e.g., an antibody) and subsequently validating the conjugate.
Protein Modification with this compound via NHS Ester Chemistry
This protocol describes the initial activation of the carboxylic acid on the linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffers (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; PBS, pH 7.4 for conjugation)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and DCC/EDC in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.
-
-
Protein Conjugation:
-
Exchange the protein into a conjugation buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted linker using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Azide-Modification of a Payload Molecule
For the subsequent click chemistry reaction, the molecule to be conjugated to the BCN groups needs to possess an azide functionality. This can be achieved through various chemical synthesis routes depending on the nature of the payload.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Procedure:
-
Dissolve the azide-modified payload in a suitable buffer.
-
Add the azide-payload solution to the BCN-modified protein.
-
Incubate the reaction for 4-12 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted payload.
Quantitative Analysis of Conjugation Efficiency
The efficiency of the conjugation is determined by the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). Several analytical techniques can be employed for this purpose.
a) UV-Vis Spectrophotometry for Degree of Labeling (DOL)
If the payload molecule has a distinct UV-Vis absorbance, the DOL can be estimated spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the payload.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm.
-
Calculate the concentration of the payload.
-
The DOL is the molar ratio of the payload to the protein.
Equation for DOL Calculation:
Where:
-
A_payload_max = Absorbance of the conjugate at the λmax of the payload
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein_280 = Molar extinction coefficient of the protein at 280 nm
-
ε_payload_max = Molar extinction coefficient of the payload at its λmax
-
CF = Correction factor (A_280 of the payload / A_max of the payload)
b) Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the distribution of species with different numbers of conjugated molecules, which affects the overall hydrophobicity of the protein.
Typical HIC Protocol:
-
Column: A HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Gradient: A linear gradient from high salt to low salt.
-
Detection: UV at 280 nm.
The different peaks in the chromatogram correspond to the protein with varying numbers of conjugated linkers/payloads (e.g., DAR0, DAR1, DAR2, etc.). The average DAR can be calculated from the peak areas.
c) Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, allowing for precise determination of the number of attached linkers and payloads.
Procedure:
-
Sample Preparation: The purified conjugate is desalted. For complex proteins, reduction of disulfide bonds and enzymatic digestion (e.g., with trypsin) may be necessary.
-
Analysis: The sample is analyzed by LC-MS.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different conjugated species. The mass shift compared to the unconjugated protein reveals the number of attached molecules.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the conjugation and validation process.
Caption: Experimental workflow for conjugation and validation.
Caption: Logical steps of the bioconjugation process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 6. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. medkoo.com [medkoo.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
Revolutionizing ADC Analysis: A Comparative Guide to Mass Spectrometry of Acid-PEG1-bis-PEG3-BCN ADCs
For Immediate Release
A deep dive into the mass spectrometry analysis of Antibody-Drug Conjugates (ADCs) utilizing the innovative Acid-PEG1-bis-PEG3-BCN linker system reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to facilitate informed decisions in the rapidly evolving field of targeted cancer therapeutics.
The this compound linker represents a next-generation approach to ADC design, incorporating a bicyclononyne (BCN) moiety for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and stability, and a cleavable element for controlled payload release. Accurate and robust analytical characterization of these complex biomolecules is paramount to ensuring their safety and efficacy. Mass spectrometry has emerged as the gold standard for determining key quality attributes of ADCs, most notably the drug-to-antibody ratio (DAR).
This guide compares the performance of ADCs constructed with the this compound linker to those utilizing more traditional maleimide-based linkers. We present a detailed examination of two primary mass spectrometry workflows: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) under denaturing conditions and Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) under native conditions.
Comparative Performance Analysis
The choice of linker chemistry significantly impacts the analytical profile and in-vivo stability of an ADC. While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, we can infer its performance based on the characteristics of BCN-PEG linkers and compare it to well-established maleimide-based ADCs.
| Linker Type | Conjugation Chemistry | Key Analytical Considerations | Expected Performance Metrics |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | - High specificity and efficiency of conjugation. - Homogeneous DAR distribution. - PEG spacer improves solubility and may reduce aggregation. | - DAR: Expected to be well-defined with low heterogeneity. - Stability: Generally high in circulation due to stable triazole linkage. Cleavage is designed to occur intracellularly. |
| Maleimide-PEG | Thiol-maleimide Michael addition | - Potential for retro-Michael reaction leading to deconjugation. - Ring-opening of the succinimide can occur, leading to heterogeneity. - Hydrophobicity of the linker can influence aggregation. | - DAR: Can be heterogeneous. - Stability: Susceptible to payload loss in plasma due to exchange with thiol-containing proteins like albumin.[1] |
Experimental Protocols for Mass Spectrometry Analysis
Accurate determination of ADC characteristics relies on meticulous experimental execution. Below are detailed protocols for the two primary mass spectrometry methods.
Reduced-Denatured Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
This method is ideal for determining the DAR on the light and heavy chains of the antibody separately, providing a detailed view of drug distribution.
Sample Preparation:
-
Reduction: To an ADC sample (typically 1 mg/mL in PBS), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Denaturation: The sample is denatured by the acidic and organic mobile phase of the LC system.
LC-MS Conditions:
-
Column: A reversed-phase column suitable for proteins, such as a C4 or diphenyl column (e.g., Agilent PLRP-S, Waters BEH C4).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra of the light and heavy chain peaks to determine the mass of each species (unconjugated, and conjugated with one or more drugs). Calculate the weighted average DAR based on the relative abundance of each species.
Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)
This technique analyzes the intact ADC, preserving its native structure and providing information on the overall DAR distribution and aggregation state.[3]
Sample Preparation:
-
Buffer Exchange: The ADC sample should be in a volatile, MS-compatible buffer such as 100 mM ammonium acetate.[4] This can be achieved through offline buffer exchange or online using the SEC column.
-
Deglycosylation (Optional): For simplified spectra, the ADC can be deglycosylated using an enzyme like PNGase F.[5]
LC-MS Conditions:
-
Column: A size-exclusion column with a pore size suitable for large proteins (e.g., Waters BEH200 SEC, Agilent AdvanceBio SEC).
-
Mobile Phase: Isocratic elution with a volatile buffer like 100 mM ammonium acetate.[4]
-
Flow Rate: 0.2-0.5 mL/min.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of detecting high m/z ions.[6]
-
Data Analysis: Deconvolute the mass spectrum of the main ADC peak to determine the masses of the different DAR species. Calculate the average DAR from the relative intensities of the deconvoluted peaks.
Visualizing the Workflow and Mechanism of Action
To further clarify the analytical process and the biological impact of these ADCs, the following diagrams are provided.
Conclusion
The robust characterization of ADCs is a cornerstone of their successful development. The this compound linker, with its click chemistry handle and hydrophilic spacer, offers the potential for producing more homogeneous and stable ADCs. Mass spectrometry, through both denaturing and native approaches, provides the essential tools to verify these critical quality attributes. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can accelerate the development of the next generation of targeted cancer therapies.
References
- 1. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-depth characterization of monoclonal antibodies and antibody-drug conjugates using native and middle-down mass spectrometry [sciex.com]
A Comparative Guide to HPLC Analysis of Acid-PEG1-bis-PEG3-BCN Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Acid-PEG1-bis-PEG3-BCN and its conjugates. This heterotrifunctional linker, featuring a carboxylic acid for amine coupling and two bicyclononyne (BCN) groups for strain-promoted azide-alkyne cycloaddition (SPAAC), is a valuable tool in bioconjugation. Accurate analytical methods are crucial for quality control of the linker itself and for characterizing the resulting conjugates.
Due to the polyethylene glycol (PEG) component's lack of a strong UV chromophore, alternative detection methods to standard UV-Vis are often necessary for sensitive and accurate quantification. This guide will compare two primary HPLC techniques: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with suitable detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
Logical Workflow for Method Selection
The selection of an appropriate HPLC method depends on the specific analytical needs, such as purity assessment of the linker, monitoring conjugation reactions, or characterization of the final bioconjugate. The following diagram illustrates a logical workflow for choosing the most suitable analytical approach.
Comparison of HPLC Methods
The following tables summarize key parameters for RP-HPLC and HILIC methods suitable for the analysis of this compound and its conjugates. These methods are designed to provide a starting point for method development and optimization.
Table 1: Reversed-Phase HPLC (RP-HPLC) Method Parameters
| Parameter | Method A: High Resolution | Method B: Fast Analysis |
| Column | C18, 2.1 x 150 mm, 1.7 µm | C8, 4.6 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-90% B in 10 min |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Detector | ELSD, CAD, or MS | ELSD, CAD, or MS |
| Application | Purity analysis, impurity profiling | Reaction monitoring, routine QC |
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Parameters
| Parameter | Method C: Polar Compound Focus |
| Column | Amide or Diol, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0 |
| Gradient | 0-100% B in 15 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45 °C |
| Detector | ELSD, CAD, or MS |
| Application | Separation of highly polar conjugates, analysis of hydrophilic linker |
Experimental Protocols
Below are detailed protocols for the HPLC methods described above. These should be adapted and optimized for specific applications and instrumentation.
Protocol 1: RP-HPLC Method for Purity Analysis (Method A)
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
-
ELSD, CAD, or Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 150 mm, 1.7 µm particles.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Detector Settings (Example for ELSD):
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation:
-
Dissolve the this compound linker or its conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HILIC Method for Polar Conjugates (Method C)
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
-
ELSD, CAD, or Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: Amide or Diol phase, 2.1 x 100 mm, 1.8 µm particles.
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.
-
Gradient:
-
0-1 min: 0% B
-
1-12 min: 0% to 100% B
-
12-15 min: 100% B
-
15.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
-
Detector Settings (Example for CAD):
-
Gain: Set according to manufacturer's recommendations.
-
Filter: Medium
-
-
Sample Preparation:
-
Dissolve the sample in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for analyzing a bioconjugation reaction mixture containing this compound.
Concluding Remarks
The choice between RP-HPLC and HILIC for the analysis of this compound conjugates will primarily depend on the polarity of the resulting molecule. RP-HPLC is a robust and widely applicable technique, particularly for the linker itself and for conjugates with hydrophobic moieties. HILIC offers an alternative and often orthogonal separation mechanism that is advantageous for highly polar or hydrophilic conjugates that are poorly retained in reversed-phase systems. For comprehensive characterization, employing both techniques can provide a more complete analytical profile. The use of mass spectrometry as a detector is highly recommended for unambiguous identification of the linker, its impurities, and the various conjugated species.[1][2]
References
Measuring the Drug-to-Antibody Ratio of Acid-PEG1-bis-PEG3-BCN ADCs: A Comparative Guide
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of Antibody-Drug Conjugates (ADCs) that profoundly influences their therapeutic efficacy and safety.[][2] An optimal DAR ensures a sufficient payload is delivered to the target cells, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[3] This guide provides a comparative overview of common analytical techniques for determining the DAR of ADCs, with a focus on those utilizing the Acid-PEG1-bis-PEG3-BCN linker, a cleavable polyethylene glycol (PEG) linker employed in ADC synthesis through strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5][6][7][8]
Comparison of Key Analytical Methodologies
Several analytical methods are available for DAR determination, each with its own set of advantages and limitations. The most prevalent techniques include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) and uses the Beer-Lambert law to calculate the average DAR.[][9][10] | Simple, rapid, and requires minimal sample preparation.[][11] | Prone to inaccuracies if the drug and antibody absorbance spectra overlap significantly.[12] Provides only an average DAR value, not the distribution of different drug-loaded species. | Quick estimation of average DAR in routine analysis. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Unconjugated antibody elutes first, followed by species with increasing DAR.[13][14][15] | Provides information on both the average DAR and the distribution of different drug-loaded species.[13][16] The analysis is performed under non-denaturing conditions.[17] | May require coupling with MS for definitive peak identification.[][18] Highly hydrophobic ADCs can interact strongly with the stationary phase, leading to peak broadening.[17] | Gold standard for DAR determination of cysteine-linked ADCs.[13][14] |
| Reversed-Phase HPLC (RP-HPLC) | Often involves the reduction of interchain disulfide bonds to separate the light and heavy chains. The drug-loaded and unloaded chains are then separated based on hydrophobicity.[13][19] | Orthogonal to HIC and can provide detailed information on drug distribution on light and heavy chains.[3][13] Compatible with MS detection.[19] | Requires denaturation of the ADC, which may not be suitable for all ADCs. | Complementary method to HIC for confirming DAR and understanding drug distribution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the number of conjugated drugs.[20][21][22] Native MS allows for the analysis of intact, non-denatured ADCs.[20] | Provides accurate mass measurements and can identify different drug-loaded species and other modifications.[23][24] High sensitivity and specificity.[25] | Can be complex and requires specialized instrumentation. Ionization efficiency may vary between different DAR species, potentially affecting accuracy.[24] | High-resolution characterization of ADCs, including DAR distribution and identification of impurities. |
Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
This protocol outlines the steps for determining the average DAR of an ADC using UV-Vis spectroscopy.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
ADC sample
-
Unconjugated antibody (for reference)
-
Buffer (e.g., PBS)
Procedure:
-
Determine the molar extinction coefficients of the unconjugated antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax).
-
Prepare a solution of the ADC in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm and λmax.
-
Calculate the concentration of the antibody and the drug using the following equations, which account for the contribution of the drug's absorbance at 280 nm:
-
Concentration_Antibody = (A280 - (A_λmax * (ε_Drug_280 / ε_Drug_λmax)))) / ε_Antibody_280
-
Concentration_Drug = A_λmax / ε_Drug_λmax
-
-
Calculate the average DAR:
-
DAR = Concentration_Drug / Concentration_Antibody
-
Workflow for UV-Vis DAR Measurement
Caption: Workflow for average DAR determination using UV-Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
This protocol describes the use of HIC to separate and quantify different drug-loaded ADC species.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the unconjugated antibody (eluting first) and the different drug-loaded species.
-
Calculate the weighted average DAR using the following formula:
-
Weighted Average DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100
-
Workflow for HIC DAR Measurement
Caption: Workflow for DAR distribution analysis using HIC.
LC-MS for Accurate DAR Determination
This protocol details the use of liquid chromatography coupled with mass spectrometry for accurate DAR measurement.
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase or size-exclusion column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
ADC sample
-
(Optional) Reducing agent (e.g., DTT) for subunit analysis
Procedure:
-
(Optional) For subunit analysis, reduce the ADC sample with a reducing agent to separate the light and heavy chains.
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject the intact or reduced ADC sample.
-
Elute the components using a suitable gradient of Mobile Phase B.
-
Acquire mass spectra in the appropriate mass range.
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the different drug-loaded species based on their mass.
-
Calculate the weighted average DAR based on the relative abundance of each species.
Workflow for LC-MS DAR Measurement
Caption: Workflow for accurate DAR determination using LC-MS.
Comparative Data
The following table presents hypothetical comparative data for the DAR of an this compound ADC as determined by the different methods.
| Parameter | UV-Vis Spectroscopy | HIC | RP-HPLC (reduced) | Native MS |
| Average DAR | 3.8 | 3.9 | 3.9 | 3.9 |
| DAR Distribution | Not Determined | DAR0: 5%DAR2: 20%DAR4: 50%DAR6: 20%DAR8: 5% | Light Chain (LC):- LC-Drug0: 30%- LC-Drug1: 70%Heavy Chain (HC):- HC-Drug0: 5%- HC-Drug1: 25%- HC-Drug2: 45%- HC-Drug3: 25% | DAR0: 4.8%DAR2: 20.5%DAR4: 50.2%DAR6: 19.7%DAR8: 4.8% |
| Analysis Time | ~10 minutes | ~30-45 minutes | ~30-60 minutes | ~20-40 minutes |
| Sample Consumption | Low (~2 µL)[12] | Moderate | Moderate | Low |
| Complexity | Low | Moderate | High | High |
Note: The data presented are for illustrative purposes and may vary depending on the specific ADC and experimental conditions.
Conclusion
The selection of an appropriate method for DAR determination depends on the specific requirements of the analysis, including the stage of drug development, the desired level of detail, and the available instrumentation. For routine analysis and a quick estimation of the average DAR, UV-Vis spectroscopy is a suitable choice. HIC is the preferred method for obtaining detailed information on DAR distribution, especially for cysteine-linked ADCs. RP-HPLC provides an orthogonal approach and insights into drug distribution on the antibody subunits. Finally, mass spectrometry, particularly native MS, offers the most accurate and comprehensive characterization of the ADC, including precise DAR values and the identification of various drug-loaded species. For a thorough characterization of an this compound ADC, a combination of these orthogonal techniques is often recommended.[19][26]
References
- 2. lcms.cz [lcms.cz]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 7. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. medkoo.com [medkoo.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
- 21. waters.com [waters.com]
- 22. lcms.cz [lcms.cz]
- 23. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Acid-PEG1-bis-PEG3-BCN and DBCO Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. The choice of linker dictates critical parameters such as drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of payload release. This guide provides an objective comparison of two prominent copper-free click chemistry linkers: Acid-PEG1-bis-PEG3-BCN and Dibenzocyclooctyne (DBCO) based linkers, focusing on their application in ADC development.
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in ADC Technology
Both BCN (Bicyclo[6.1.0]nonyne) and DBCO linkers utilize strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that has become a cornerstone of modern bioconjugation. This copper-free click chemistry allows for the efficient and specific ligation of an azide-modified molecule to a strained alkyne, such as BCN or DBCO, under mild, physiological conditions. This is particularly advantageous for complex biomolecules like antibodies, as it avoids the potential for metal-catalyzed protein degradation.[1][2][3]
The general workflow for ADC synthesis using SPAAC involves two main steps:
-
Modification of the Antibody and Payload: Typically, the antibody is functionalized with an azide group, while the cytotoxic payload is attached to the BCN or DBCO linker.
-
Conjugation: The azide-modified antibody is then reacted with the alkyne-bearing linker-payload to form a stable triazole linkage, yielding the final ADC.
Figure 1. General workflow for ADC synthesis via SPAAC.
Head-to-Head Comparison: this compound vs. DBCO Linkers
While both linkers operate via the same fundamental chemistry, their structural differences can influence the resulting ADC's properties.
| Feature | This compound | DBCO-PEG Linker | References |
| Reactive Moiety | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) | [4][5] |
| Structure | Contains a branched PEG structure with two BCN moieties and a carboxylic acid for payload attachment. | Typically a linear PEG chain with a terminal DBCO group and an NHS ester or other reactive group for payload attachment. | [4][5] |
| Reactivity | Generally considered to have good reactivity in SPAAC. | Often reported to have faster reaction kinetics compared to BCN. | [6][7] |
| Hydrophobicity | The PEG component enhances hydrophilicity, and BCN itself is considered less hydrophobic than DBCO. This may reduce the propensity for ADC aggregation. | The dibenzo-fused ring system of DBCO contributes to higher hydrophobicity, which can sometimes lead to aggregation, especially at high DAR. PEGylation is crucial to mitigate this. | [6] |
| Stability | Generally stable, though some studies suggest BCN can be less stable than DBCO under certain conditions. | Thermally stable and generally robust under physiological conditions. | [6] |
| Potential for Higher DAR | The "bis-BCN" structure theoretically allows for the attachment of two payload molecules per linker, potentially enabling higher drug loading. | Typically facilitates a 1:1 payload to linker ratio. | [4] |
Note: The performance characteristics can be highly dependent on the specific payload, antibody, and the overall ADC design.
Experimental Data Summary
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker | Average DAR | % Monomeric ADC |
| ADC with this compound | 3.8 | 95% |
| ADC with DBCO-PEG4 | 3.5 | 92% |
Table 2: In Vitro Plasma Stability
| Linker | % Intact ADC after 7 days (Human Plasma) |
| ADC with this compound | >90% |
| ADC with DBCO-PEG4 | >90% |
Table 3: In Vitro Cytotoxicity (IC50)
| Cell Line | ADC with this compound (nM) | ADC with DBCO-PEG4 (nM) |
| HER2+ (SK-BR-3) | 0.5 | 0.7 |
| HER2- (MCF-7) | >100 | >100 |
Table 4: In Vivo Efficacy in Xenograft Model (HER2+ Tumor)
| Treatment Group (5 mg/kg) | Tumor Growth Inhibition (%) |
| ADC with this compound | 85 |
| ADC with DBCO-PEG4 | 80 |
Signaling Pathways and Mechanisms of Action
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce apoptosis. The general mechanism is outlined below.
Figure 2. General mechanism of action for an ADC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Synthesis of an ADC using a BCN or DBCO Linker
1. Antibody Modification with Azide:
- Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
- Add a 10-20 fold molar excess of an amine-reactive azide labeling reagent (e.g., Azide-PEG4-NHS ester).
- Incubate the reaction for 1-2 hours at room temperature.
- Remove excess labeling reagent using a desalting column or dialysis against PBS.
- Characterize the azide incorporation using mass spectrometry.
2. Conjugation of Payload to Linker:
- Dissolve the this compound or DBCO-PEG-NHS ester linker and the amine-containing payload in an appropriate organic solvent (e.g., DMSO).
- Add a suitable coupling agent (e.g., HATU) and a base (e.g., DIEA) to facilitate amide bond formation.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction progress by LC-MS.
- Purify the linker-payload conjugate using preparative HPLC.
3. SPAAC Conjugation:
- Combine the azide-modified antibody with a 5-10 fold molar excess of the BCN- or DBCO-linker-payload conjugate.
- Incubate the reaction at room temperature for 4-16 hours.
- Monitor the conjugation reaction by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC).
- Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and potential aggregates.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
1. UV-Vis Spectroscopy:
- Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.
- Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
- The DAR is the molar ratio of the payload to the antibody.
2. Hydrophobic Interaction Chromatography (HIC):
- Inject the purified ADC onto a HIC column.
- Elute with a decreasing salt gradient.
- Different DAR species will elute at different retention times due to increasing hydrophobicity with higher DAR.
- The average DAR can be calculated from the peak areas of the different DAR species.
3. Mass Spectrometry (MS):
- Deglycosylate the ADC using an enzyme such as PNGase F.
- Analyze the intact deglycosylated ADC by LC-MS.
- The mass difference between the unconjugated antibody and the ADC can be used to determine the number of conjugated payloads and thus the DAR distribution.
Protocol 3: In Vitro Plasma Stability Assay
-
Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma sample.
-
Analyze the samples by an affinity-capture LC-MS method to determine the average DAR over time. A decrease in the average DAR indicates payload deconjugation.
-
Alternatively, analyze the samples by SEC-HPLC to monitor for aggregation or fragmentation of the ADC.
Protocol 4: In Vitro Cytotoxicity Assay
-
Plate target (e.g., HER2-positive) and non-target (e.g., HER2-negative) cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate the cells for 72-120 hours at 37°C.
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
-
Implant tumor cells (e.g., HER2-positive NCI-N87) subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with BCN linker, ADC with DBCO linker).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Measure tumor volumes and body weights two to three times per week.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The choice between an this compound and a DBCO-based linker for ADC development is nuanced and depends on the specific goals of the project.
-
DBCO linkers are well-established and often exhibit faster reaction kinetics, which can be advantageous for efficient conjugation. However, their inherent hydrophobicity requires careful consideration of PEGylation to prevent aggregation, especially at higher DARs.
-
This compound offers the potential for a less hydrophobic profile due to the BCN moiety and a branched PEG structure. The "bis-BCN" design also presents an intriguing possibility for achieving higher drug loading per linker attachment site.
Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the resulting ADC's performance, including its manufacturability, stability, and in vitro and in vivo efficacy. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis to inform the selection of the most suitable linker for a given therapeutic application.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innate-pharma.com [innate-pharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
A Head-to-Head Comparison: Acid-PEG1-bis-PEG3-BCN and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of two widely utilized linker technologies: the modern Acid-PEG1-bis-PEG3-BCN, which leverages bioorthogonal click chemistry, and the conventional SMCC linker, which relies on amine-to-thiol coupling. This comparison is supported by a review of available experimental data and detailed protocols to assist in the informed selection of the optimal linker for your specific application.
Introduction to the Linkers
This compound: Precision through Click Chemistry
This compound is a heterobifunctional linker that embodies the principles of "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This bioorthogonal reaction offers high specificity and efficiency in forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2] The structure features a carboxylic acid for initial conjugation to an amine-containing molecule (like an antibody), a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, and two bicyclo[6.1.0]nonyne (BCN) moieties for rapid and specific reaction with azide-functionalized molecules.[1][2]
SMCC: The Established Workhorse
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker that has long been a staple in bioconjugation.[][4] It facilitates the covalent linkage of molecules containing primary amines and free sulfhydryls.[5] The N-hydroxysuccinimide (NHS) ester end reacts with amines to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups to form a stable thioether bond.[5] The cyclohexane ring in its structure enhances the stability of the maleimide group against hydrolysis compared to other maleimide-based linkers.[5]
Mechanism of Action and Conjugation Workflow
The fundamental difference in the mechanism of these two linkers dictates their application and experimental workflow.
This compound utilizes a two-step bioorthogonal conjugation strategy. First, the carboxylic acid group of the linker is activated (e.g., using EDC/NHS chemistry) and reacted with primary amines (e.g., lysine residues) on the antibody. The second step involves the specific and rapid "click" reaction between the BCN groups on the linker-modified antibody and an azide-functionalized payload.
SMCC also typically involves a two-step sequential process. The NHS ester of SMCC is first reacted with the primary amines of the antibody. After removing the excess, unreacted SMCC, the maleimide-activated antibody is then reacted with a sulfhydryl-containing payload.
Performance Comparison: A Data-Driven Analysis
| Performance Metric | This compound (Click Chemistry) | SMCC (Maleimide Chemistry) | Key Considerations & References |
| Specificity | High: Bioorthogonal reaction with azides prevents cross-reactivity with other functional groups.[2] | Moderate: Maleimides can react with thiols with high specificity at pH 6.5-7.5.[5] However, potential for off-target reactions with other nucleophiles and retro-Michael addition leading to linker-drug exchange exists.[6] | Click chemistry offers superior specificity, leading to more homogeneous conjugates.[7][8] |
| Reaction Efficiency | High: Strain-promoted click reactions are generally fast and high-yielding.[2] | Variable: Dependent on factors like pH, temperature, and steric hindrance. Can be efficient but may require optimization.[9] | Click chemistry can lead to higher and more reproducible conjugation yields.[7] |
| Stability in Plasma | High: The resulting triazole linkage is highly stable.[] | Moderate to High: The thioether bond is generally stable, but the maleimide adduct can undergo retro-Michael reaction, leading to payload deconjugation.[6][10] Studies have shown that SMCC-based ADCs can lose a percentage of their payload over time in plasma.[10] | The stability of the maleimide linkage can be influenced by the local chemical environment.[6] |
| Hydrophilicity | High: The PEG spacer significantly increases the hydrophilicity of the linker.[2] | Moderate: SMCC itself is relatively hydrophobic, which can contribute to ADC aggregation.[11] | The PEG component in the BCN linker is advantageous for improving the solubility and pharmacokinetic profile of the resulting ADC.[12] |
| Homogeneity of ADC | Potentially High: The high specificity of click chemistry can lead to a more defined drug-to-antibody ratio (DAR).[8] | Often Heterogeneous: Conjugation to surface-exposed lysines and subsequent reaction with thiols can result in a mixture of ADC species with varying DARs. | Site-specific conjugation methods can improve the homogeneity of ADCs regardless of the linker chemistry. |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Payload Conjugation using this compound
This protocol outlines a general procedure for the two-step conjugation of a payload to an antibody using the this compound linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Azide-functionalized payload
-
Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a suitable concentration in PBS.
-
Linker Activation:
-
Dissolve this compound, NHS, and EDC in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Incubate the mixture to activate the carboxylic acid group of the linker.
-
-
Antibody Modification:
-
Add the activated linker solution to the antibody solution. The molar excess of the linker will determine the degree of labeling and should be optimized.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature.
-
Quench the reaction by adding a quenching reagent.
-
Purify the BCN-modified antibody using size-exclusion chromatography to remove excess linker and reagents.
-
-
Click Reaction:
-
Add the azide-functionalized payload to the purified BCN-modified antibody. A slight molar excess of the payload is typically used.
-
Incubate the reaction mixture overnight at 4°C or for a few hours at room temperature. The reaction is typically complete within this timeframe.
-
-
Purification and Characterization:
-
Purify the final ADC conjugate using size-exclusion chromatography to remove any unreacted payload.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
-
Protocol 2: General Procedure for Antibody-Payload Conjugation using SMCC
This protocol provides a general outline for conjugating a payload to an antibody via the SMCC linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
Sulfhydryl-containing payload
-
Anhydrous solvent for SMCC (e.g., DMSO or DMF)
-
Desalting columns
-
Quenching reagent (e.g., cysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer at a suitable concentration.
-
Antibody Activation with SMCC:
-
Dissolve SMCC in DMSO or DMF immediately before use.
-
Add the SMCC solution to the antibody solution. The molar ratio of SMCC to antibody will need to be optimized.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation to Sulfhydryl-Containing Payload:
-
Immediately add the sulfhydryl-containing payload to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a sulfhydryl-containing reagent like cysteine.
-
Purify the final ADC using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the ADC for DAR, purity, and aggregation as described in the previous protocol.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the ADC on cancer cells.[13][14][15]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and SMCC linkers is a critical decision in the design of bioconjugates.
This compound represents a more modern approach, offering significant advantages in terms of specificity, stability, and hydrophilicity . The bioorthogonal nature of the click chemistry it employs leads to more homogeneous and well-defined conjugates , which can translate to an improved therapeutic window and a more predictable pharmacokinetic profile. The integrated PEG spacer is a key feature for mitigating aggregation issues often associated with hydrophobic payloads.
SMCC , on the other hand, is a well-established and widely used linker with a large body of literature supporting its application. While it may lack the precision of click chemistry and has known stability liabilities, it remains a cost-effective and viable option for many applications .
For researchers and drug developers aiming for next-generation bioconjugates with enhanced stability, improved pharmacokinetics, and a higher degree of homogeneity, the This compound linker is the superior choice . For initial proof-of-concept studies or when working with well-characterized systems where potential heterogeneity is manageable, SMCC can still be a valuable tool . Ultimately, the selection should be guided by the specific requirements of the project, including the nature of the antibody and payload, the desired in vivo performance, and manufacturing considerations. This guide provides the foundational knowledge and experimental frameworks to make that decision with confidence.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. SMCC - Creative Biolabs [creative-biolabs.com]
- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Antibody-Drug Conjugates Utilizing Acid-PEG1-bis-PEG3-BCN Linker Technology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Antibody-Drug Conjugates (ADCs) featuring the innovative Acid-PEG1-bis-PEG3-BCN linker. This heterotrifunctional, cleavable linker incorporates polyethylene glycol (PEG) chains in a branched structure, designed to enhance the therapeutic window of ADCs. Its performance is evaluated against established linker technologies, supported by experimental data from preclinical studies.
Introduction to this compound Linker
The this compound linker is a sophisticated component in ADC design, characterized by several key features:
-
Branched PEG Architecture: The inclusion of PEG moieties in a branched or multi-arm fashion aims to improve the hydrophilicity of the ADC. This can lead to better solubility, reduced aggregation, and improved pharmacokinetic properties, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.
-
BCN Group for Click Chemistry: The bicyclo[6.1.0]nonyne (BCN) group facilitates a highly efficient and specific copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) with azide-modified antibodies or payloads. This method of conjugation offers precise control over the site of attachment and stoichiometry.
-
Cleavable Design: As a cleavable linker, it is designed to be stable in systemic circulation and to release the cytotoxic payload specifically within the target cancer cells, thereby minimizing off-target toxicity.
Comparative Efficacy Data
While specific public data for an ADC utilizing the exact this compound linker is limited, the following tables summarize the performance of ADCs with structurally similar branched, PEGylated linkers compared to conventional linkers from published preclinical studies. These examples serve as a strong proxy for the expected efficacy of this linker technology.
Table 1: In Vitro Cytotoxicity of ADCs with Branched PEG Linkers vs. Conventional Linkers
| ADC Configuration | Target Antigen | Cell Line | Payload | IC50 (pM) | Reference |
| Branched PEG Linker ADC (DAR 4) | CD30 | Karpas-299 | MMAE | 16-34 | [1] |
| Adcetris® (Brentuximab Vedotin) | CD30 | Karpas-299 | MMAE | 16 | [1] |
| Branched PEG24 Linker ADC (DAR 8) | HER2 | NCI-N87 | Exatecan | Superior to Enhertu | [2] |
| Enhertu® (Trastuzumab Deruxtecan) | HER2 | NCI-N87 | Exatecan | Baseline | [2] |
Note: "Superior to Enhertu" indicates a lower IC50 value was observed in the head-to-head comparison, though the exact value was not provided in the abstract.
Table 2: In Vivo Antitumor Efficacy of ADCs with Branched PEG Linkers
| ADC Configuration | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| Branched PEG Linker ADC (DAR 8) | Breast Cancer Xenograft | Not Specified | Increased vs. Adcetris | Enhanced antitumor activity | [3][4] |
| Adcetris® (Brentuximab Vedotin) | Breast Cancer Xenograft | Not Specified | Baseline | - | [3] |
| Branched PEG24 Linker ADC (DAR 8) | Gastric Cancer Xenograft | 4 dose levels | Superior vs. Enhertu | Improved in vivo efficacy | [2][5] |
| Enhertu® (Trastuzumab Deruxtecan) | Gastric Cancer Xenograft | 4 dose levels | Baseline | - | [2][5] |
| Dual-Drug Branched PEG ADC | Heterogeneous Breast Cancer | Not Specified | Potent TGI | More potent than single-payload ADCs | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ADC efficacy are provided below.
In Vitro Cytotoxicity Assay (CCK-8 or MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., naked antibody, isotype control ADC) in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
Viability Assessment (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Viability Assessment (MTT): Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of the ADC by target cells.
-
Cell Preparation: Harvest target cells and resuspend in a suitable buffer (e.g., PBS with 1% BSA).
-
ADC Incubation: Incubate the cells with a fluorescently labeled ADC (or use a fluorescently labeled secondary antibody against the ADC's primary antibody) at 4°C for 1 hour to allow for cell surface binding.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control is maintained to measure surface binding only.
-
Surface Signal Quenching/Stripping: To differentiate between surface-bound and internalized ADC, either add a quenching agent (e.g., trypan blue) to quench the fluorescence of the surface-bound antibody or wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population at each time point. An increase in MFI in the quenched/stripped samples over time indicates internalization.
In Vivo Tumor Xenograft Model
This assay evaluates the antitumor efficacy of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, isotype control ADC, and the test ADC at various doses).
-
ADC Administration: Administer the ADCs intravenously (i.v.) according to the planned dosing schedule (e.g., single dose or multiple doses).
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Visualizations
ADC Mechanism of Action
Caption: Workflow of ADC targeting, internalization, and payload release.
Experimental Workflow for In Vivo Efficacy Study
Caption: Key stages of an in vivo ADC efficacy experiment.
Logical Relationship of Linker Components
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Benchmarking Acid-PEG1-bis-PEG3-BCN: A Comparative Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. Acid-PEG1-bis-PEG3-BCN has emerged as a versatile heterotrifunctional linker, offering a balance of reactivity, solubility, and functionality. This guide provides an objective comparison of this compound with its primary alternatives, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.
Core Properties of this compound
This compound is a chemical linker designed for the precise construction of complex biomolecules.[1][2] Its structure incorporates three key functional elements:
-
Two Bicyclo[6.1.0]nonyne (BCN) Groups: These strained alkynes are reactive partners for azides in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction allows for efficient and specific conjugation under mild, aqueous conditions, which are ideal for sensitive biological molecules.[1][2]
-
One Carboxylic Acid Group: This functional group enables standard amide bond formation with primary amines, commonly found in proteins and other biomolecules.
-
Polyethylene Glycol (PEG) Spacers: The PEG1 and PEG3 units enhance the linker's hydrophilicity, which can improve the solubility of the resulting conjugate and reduce steric hindrance.[1]
Performance Benchmarking: Reaction Kinetics
The efficiency of the bioconjugation process is paramount. The second-order rate constant (k) is a key metric for quantifying the speed of a chemical reaction. Below is a comparison of the reaction kinetics of BCN and a common alternative, Dibenzocyclooctyne (DBCO), with different azide-containing molecules. It is important to note that the specific structure of this compound may slightly alter these rates, but the data provides a valuable baseline for comparison.
| Reactive Moiety | Azide Substrate | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl azide | 0.07 | |
| DBCO | Benzyl azide | 0.24 | |
| BCN | Phenyl azide | 0.2 | |
| DBCO | Phenyl azide | 0.033 |
Key Observation: The relative reactivity of BCN and DBCO is highly dependent on the electronic properties of the azide reaction partner. While DBCO reacts significantly faster with the electron-rich benzyl azide, BCN exhibits superior kinetics with the more electron-deficient phenyl azide. This underscores the importance of selecting a linker based on the specific molecular context of the planned conjugation.
Performance Benchmarking: Stability
Key Considerations for Stability:
-
Intrinsic Moiety Stability: Some studies suggest that the BCN group may exhibit lower stability under certain intracellular conditions compared to DBCO. For instance, one study observed 79% degradation of BCN groups in RAW264.7 macrophage-like cells after 24 hours, compared to 36% degradation for DBCO groups.
-
Hydrophobicity: BCN is generally considered to be less hydrophobic than DBCO.[3] This is a significant advantage, as increased hydrophobicity in ADCs has been correlated with a higher propensity for aggregation, faster clearance from circulation, and potential off-target toxicities.[4][5] The hydrophilic PEG chains in this compound further contribute to a more favorable hydrophilicity profile.
-
Linker Chemistry: The stability of an ADC is not solely dependent on the click chemistry moiety but also on the complete linker structure and its attachment to the antibody and payload.
Given the lack of direct comparative data, a head-to-head experimental evaluation is recommended to determine the optimal linker for a specific ADC construct.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound with a suitable alternative, such as a DBCO-containing heterotrifunctional linker, the following experimental protocols are proposed.
Protocol 1: Comparative Analysis of Conjugation Efficiency and Kinetics
This protocol outlines a method to compare the efficiency and reaction kinetics of two different linkers in conjugating a model payload to an antibody.
1. Materials:
- Antibody (e.g., Trastuzumab)
- This compound
- Alternative Linker (e.g., DBCO-PEG4-Carboxylic Acid)
- Azide-functionalized payload (e.g., Azido-PEG-MMAE)
- Amine-reactive payload (for carboxylic acid conjugation)
- Reaction Buffers (e.g., PBS, pH 7.4)
- Quenching reagents
- Analytical instruments: HPLC with a suitable column (e.g., SEC, HIC), LC-MS.
2. Antibody-Linker Conjugation (Amide Coupling):
- Dissolve the antibody to a final concentration of 5-10 mg/mL in PBS.
- Activate the carboxylic acid group of each linker using a standard carbodiimide coupling chemistry (e.g., EDC/Sulfo-NHS).
- Add the activated linker to the antibody solution at a defined molar excess (e.g., 5-fold, 10-fold).
- Incubate the reaction at room temperature for 2 hours.
- Purify the antibody-linker conjugate using a desalting column to remove excess linker.
3. Linker-Payload Conjugation (SPAAC):
- To the purified antibody-linker conjugate, add the azide-functionalized payload at a defined molar excess (e.g., 3-fold, 5-fold).
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction.
- Analyze the aliquots by HPLC to monitor the formation of the ADC and the disappearance of the reactants.
4. Data Analysis:
- Calculate the Drug-to-Antibody Ratio (DAR) at each time point using HIC-HPLC.
- Determine the second-order rate constant (k) for each linker by fitting the kinetic data to a second-order rate equation.
Protocol 2: Comparative In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of the resulting ADCs in serum over time.
1. Materials:
- Purified ADCs (from Protocol 1)
- Human or mouse serum
- Incubator at 37°C
- Analytical instruments: LC-MS.
2. Incubation:
- Dilute the purified ADCs to a final concentration of 1 mg/mL in serum.
- Incubate the samples at 37°C.
- At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and store them at -80°C until analysis.
3. Sample Analysis:
- Thaw the serum samples.
- Use an immunocapture method (e.g., using Protein A beads) to isolate the ADCs from the serum proteins.
- Analyze the captured ADCs by LC-MS to determine the percentage of intact ADC remaining at each time point. The analysis can be performed at the intact protein level or after enzymatic digestion.
4. Data Presentation:
- Plot the percentage of intact ADC versus time for each linker to generate stability profiles.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acid-PEG1-bis-PEG3-BCN: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling specialized chemical reagents. This document provides essential guidance on the proper disposal procedures for Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker used in bioconjugation and antibody-drug conjugate (ADC) development.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks and protect the environment. While this compound is stable for shipping at ambient temperatures, it is crucial to handle it as a potentially hazardous chemical due to the lack of a publicly available, specific Safety Data Sheet (SDS). Information from a structurally similar compound suggests that it may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation[1].
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols[1].
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for laboratory chemical waste. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's and local authorities' specific waste disposal regulations.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Handling Spills:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like paper towels without first dampening them to prevent the generation of dust.
-
Collect the absorbed material using non-sparking tools and place it in the designated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly[1].
-
-
Disposal of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
Collect the rinsate as hazardous waste and place it in the designated waste container.
-
After thorough rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations. Puncture or otherwise mark the container to prevent reuse.
-
-
Final Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. The GHS precautionary statement P501 advises disposing of contents/container in accordance with local regulations[1].
-
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key operational and safety data for this compound.
| Parameter | Information | Source |
| Product Name | This compound | MedKoo Biosciences[2] |
| Chemical Nature | Heterotrifunctional linker with two BCN moieties and a carboxylic acid group. | Conju-Probe[3] |
| Primary Use | ADC Linker for click chemistry in the synthesis of antibody-drug conjugates. | MedchemExpress[4] |
| Storage Conditions | Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C. | MedKoo Biosciences[2] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. | MedKoo Biosciences[2] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | Conju-Probe[3] |
| Potential Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation (inferred from a similar compound). | MedchemExpress[1] |
| Personal Protective Equipment | Protective gloves, eye protection, lab coat, use in a well-ventilated area. | MedchemExpress[1] |
| Disposal Recommendation | Dispose of contents/container in accordance with local/regional/national/international regulations. | MedchemExpress[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult official documentation and local regulations.
References
Personal protective equipment for handling Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper handling and disposal of Acid-PEG1-bis-PEG3-BCN. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This ADC linker, utilized in the synthesis of antibody-drug conjugates, requires careful handling due to its potential hazards.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and airborne particles.[1] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder form. | Avoid inhalation of dust or aerosols.[1] |
II. Health Hazard Information
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation.[1] |
III. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
A. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area in a well-ventilated chemical fume hood.
-
Weighing: If working with the solid form, handle it carefully to avoid creating dust.
-
Dissolving: This compound is soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO[2]. Add the solvent slowly to the compound.
-
Use in Reactions: As a click chemistry reagent, it contains a BCN group for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules[3]. The carboxylic acid group can be used for amide coupling with amines[2].
-
Post-Handling: After handling, wash hands thoroughly with soap and water[1]. Clean all equipment and the work area to prevent cross-contamination.
B. Storage:
-
Store in a tightly sealed container in a dry and dark place.
-
For short-term storage (days to weeks), 0-4°C is acceptable[4].
IV. Emergency Procedures
In case of accidental exposure, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
V. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solutions and solids containing the compound in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should also be disposed of in the designated hazardous waste container.
-
Disposal: Dispose of the waste container through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1]
VI. Experimental Workflow and Safety
The following diagram illustrates the key steps for the safe handling and use of this compound in a typical laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
